Lamotrigine-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H7Cl2N5 |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(513C)1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D,8+1 |
InChI Key |
PYZRQGJRPPTADH-HNFBEUNHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2=[13C](N=C(N=N2)N)N)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lamotrigine-13C,d3: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopically labeled compound Lamotrigine-13C,d3, a critical tool in the bioanalysis of the widely used anticonvulsant and mood stabilizer, lamotrigine. This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in quantitative mass spectrometry-based assays.
Chemical Structure and Properties
This compound is a stable isotope-labeled analog of lamotrigine. The labeling involves the substitution of one carbon atom with its heavier isotope, carbon-13 (¹³C), and three hydrogen atoms with deuterium (³H or d). This isotopic enrichment results in a molecule that is chemically identical to lamotrigine but has a higher molecular weight, allowing it to be distinguished from the unlabeled drug in mass spectrometry analysis.
The IUPAC name for this compound is 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(5-¹³C)1,2,4-triazine-3,5-diamine.[1][2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its use in analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₈¹³CH₄D₃Cl₂N₅ | [3] |
| Molecular Weight | 260.10 g/mol | [1] |
| Exact Mass | 259.0300357 Da | [1] |
| Monoisotopic Mass | 259.0300357 Da | |
| CAS Number | 2517756-06-6 | |
| Unlabeled CAS Number | 84057-84-1 | |
| Appearance | White to cream-colored powder | |
| Solubility | Soluble in DMSO and isopropanol; slightly soluble in water | |
| Melting Point | 216-218 °C (for unlabeled lamotrigine) | |
| pKa | 5.7 (for unlabeled lamotrigine) | |
| LogP | 1.4 | |
| Storage Temperature | -20°C |
Structural Relationship
The structural relationship between lamotrigine and its isotopically labeled form, this compound, is illustrated in the diagram below. The sites of isotopic labeling are highlighted.
Caption: Isotopic labeling of Lamotrigine to yield this compound.
Synthesis
While detailed proprietary synthesis protocols for this compound are not publicly available, a general synthetic strategy can be inferred from the known synthesis of lamotrigine and standard isotopic labeling techniques. The synthesis of lamotrigine typically involves the cyclization of an intermediate derived from 2,3-dichlorobenzoyl cyanide and aminoguanidine.
The introduction of the isotopic labels would likely involve:
-
Deuterium Labeling: The three deuterium atoms on the phenyl ring are introduced by using a deuterated starting material, such as deuterated 2,3-dichloroiodobenzene, in the initial steps of the synthesis.
-
Carbon-13 Labeling: The ¹³C atom in the triazine ring is incorporated by using a ¹³C-labeled precursor, such as ¹³C-labeled aminoguanidine, during the cyclization step.
Application in Bioanalysis
The primary application of this compound is as an internal standard (IS) for the quantitative analysis of lamotrigine in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation, matrix effects, and instrument response.
Mass Spectrometry Data
In a typical LC-MS/MS method, both lamotrigine and this compound are monitored using multiple reaction monitoring (MRM). The precursor and product ions for each compound are summarized below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Lamotrigine | 256.1 | 211.3 | |
| This compound | 262.1 | 217.2 |
The mass shift of +6 Da for this compound (due to one ¹³C and three deuterium atoms) allows for its clear differentiation from the unlabeled analyte, ensuring accurate quantification. The product ions correspond to the cleavage of the triazine moiety of the molecule.
Experimental Protocols
The following is a representative experimental protocol for the quantification of lamotrigine in human plasma using this compound as an internal standard, based on published methods.
Materials and Reagents
-
Lamotrigine reference standard
-
This compound internal standard
-
HPLC-grade methanol and acetonitrile
-
Ammonium formate
-
Deionized water
-
Human plasma (with K₃EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges
Sample Preparation (Solid-Phase Extraction)
-
Aliquoting: Aliquot 300 µL of human plasma into a polypropylene tube.
-
Internal Standard Spiking: Add 50 µL of a 500 ng/mL working solution of this compound to each plasma sample.
-
Vortexing: Vortex the samples for approximately 30 seconds.
-
Dilution: Add 400 µL of water and vortex again for 30 seconds.
-
SPE Cartridge Conditioning: Condition an SPE cartridge with 0.5 mL of methanol followed by 0.5 mL of water.
-
Sample Loading: Load the entire sample mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 20% methanol-water mixture, followed by 1 mL of water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with 400 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.) or equivalent
-
Mobile Phase: Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v)
-
Flow Rate: 0.500 mL/min
-
Column Temperature: 35±1 °C
-
Autosampler Temperature: 10±1 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI), positive ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lamotrigine: m/z 256.1 → 211.3
-
This compound: m/z 262.1 → 217.2
-
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the bioanalysis of lamotrigine using this compound.
Caption: Workflow for lamotrigine quantification using a stable isotope-labeled internal standard.
Mechanism of Action of Lamotrigine
While this compound is used for analytical purposes, the therapeutic effects are derived from the unlabeled lamotrigine. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.
Caption: Lamotrigine's mechanism of action involves blocking sodium channels to reduce glutamate release.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of lamotrigine in clinical and research settings. Its chemical and physical properties are well-suited for its role as an internal standard in LC-MS/MS assays. The detailed experimental protocols and understanding of its application, as outlined in this guide, are essential for drug development professionals and scientists working on the bioanalysis of lamotrigine.
References
Synthesis and Isotopic Labeling of Lamotrigine-¹³C,d₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Lamotrigine-¹³C,d₃, a crucial internal standard for pharmacokinetic and bioanalytical studies. This document outlines a plausible synthetic pathway, detailed experimental protocols, and the strategic incorporation of stable isotopes.
Introduction
Lamotrigine, 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder. Isotopically labeled analogs, such as Lamotrigine-¹³C,d₃, are indispensable tools in clinical and research settings for quantifying the unlabeled drug in biological matrices with high precision and accuracy using mass spectrometry-based methods. The introduction of carbon-13 and deuterium atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule.
Synthetic Strategy
The synthesis of Lamotrigine-¹³C,d₃ can be achieved by employing isotopically labeled starting materials in a well-established synthetic route for Lamotrigine. A convergent synthesis approach is proposed, starting from labeled precursors for the dichlorophenyl and triazine moieties. The key strategic steps involve:
-
Deuteration of the Phenyl Ring: Introduction of three deuterium atoms onto the 2,3-dichlorophenyl ring.
-
¹³C-Labeling of the Triazine Ring: Incorporation of a carbon-13 atom into the triazine backbone.
-
Condensation and Cyclization: Coupling of the labeled precursors to construct the final Lamotrigine-¹³C,d₃ molecule.
A general and established method for synthesizing Lamotrigine involves the condensation of 2,3-dichlorobenzoyl cyanide with an aminoguanidine salt, followed by cyclization.[1][2][3][4][5]
Data Presentation
Table 1: Physicochemical Properties of Lamotrigine-¹³C,d₃
| Property | Value |
| Molecular Formula | C₈¹³CH₄D₃Cl₂N₅ |
| Molecular Weight | 260.11 g/mol |
| Isotopic Purity | >98% |
| Chemical Purity | >99% (by HPLC) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and methanol |
Table 2: Summary of a Plausible Synthetic Route and Expected Yields
| Step | Reaction | Starting Materials | Key Reagents and Conditions | Expected Yield (%) |
| 1 | Deuteration of 2,3-dichloroaniline | 2,3-dichloroaniline | D₂O, Pd/C or other deuteration catalysts | 85-95 |
| 2 | Sandmeyer reaction to produce 2,3-dichloro-[ring-d₃]-benzonitrile | 2,3-dichloro-[ring-d₃]-aniline | NaNO₂, CuCN | 70-80 |
| 3 | Synthesis of ¹³C-labeled Guanidine Hydrochloride | ¹³C-labeled Cyanamide | Ammonia | 90-98 |
| 4 | Condensation to form the Schiff base | 2,3-dichloro-[ring-d₃]-benzoyl cyanide, ¹³C-labeled Aminoguanidine bicarbonate | Mineral acid (e.g., H₂SO₄), DMSO | 60-70 |
| 5 | Cyclization to form Lamotrigine-¹³C,d₃ | Schiff base intermediate from Step 4 | Base (e.g., NaOH or KOH) in a suitable solvent (e.g., n-propanol) | 80-90 |
Experimental Protocols
Synthesis of 2,3-dichloro-[ring-d₃]-aniline (Deuterated Precursor)
A common method for deuterium labeling of aromatic rings is through catalytic H-D exchange.
Materials:
-
2,3-dichloroaniline
-
Deuterium oxide (D₂O)
-
Palladium on carbon (10% Pd/C) or other suitable deuteration catalyst
-
Inert solvent (e.g., dioxane)
Procedure:
-
In a high-pressure reactor, dissolve 2,3-dichloroaniline in a suitable inert solvent.
-
Add the Pd/C catalyst.
-
Introduce D₂O to the reaction mixture.
-
Pressurize the reactor with deuterium gas (D₂) and heat to an appropriate temperature (e.g., 100-150 °C) for a specified duration (e.g., 24-48 hours).
-
After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting deuterated aniline can be purified by crystallization or chromatography.
Synthesis of 2,3-dichloro-[ring-d₃]-benzoyl cyanide
Materials:
-
2,3-dichloro-[ring-d₃]-aniline
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Hydrochloric acid (HCl)
Procedure (via Sandmeyer Reaction):
-
Dissolve the 2,3-dichloro-[ring-d₃]-aniline in aqueous HCl at 0-5 °C.
-
Slowly add an aqueous solution of NaNO₂ to form the diazonium salt.
-
In a separate flask, prepare a solution of CuCN.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The product, 2,3-dichloro-[ring-d₃]-benzonitrile, is then extracted with an organic solvent and purified.
-
The benzonitrile is then converted to the benzoyl cyanide. A common method involves reaction with a cyanide source in the presence of a suitable catalyst.
Synthesis of ¹³C-labeled Aminoguanidine Bicarbonate
Materials:
-
¹³C-labeled Calcium Cyanamide (Ca¹³CN₂)
-
Hydrazine sulfate
-
Sodium bicarbonate
Procedure:
-
A suspension of ¹³C-labeled calcium cyanamide is treated with a solution of hydrazine sulfate.
-
The mixture is heated, and after cooling, the precipitated calcium sulfate is filtered off.
-
The filtrate containing aminoguanidine sulfate is then treated with sodium bicarbonate to precipitate aminoguanidine bicarbonate.
-
The product is collected by filtration, washed, and dried.
Condensation and Cyclization to Lamotrigine-¹³C,d₃
Materials:
-
2,3-dichloro-[ring-d₃]-benzoyl cyanide
-
¹³C-labeled Aminoguanidine bicarbonate
-
Sulfuric acid
-
Dimethyl sulfoxide (DMSO)
-
n-Propanol
-
Sodium hydroxide (NaOH)
Procedure:
-
To a solution of ¹³C-labeled aminoguanidine bicarbonate in aqueous sulfuric acid and DMSO, add 2,3-dichloro-[ring-d₃]-benzoyl cyanide.
-
Heat the mixture (e.g., to 60 °C) and stir for several hours to form the Schiff base intermediate, 2-(2,3-dichloro-[ring-d₃]-phenyl)-2-(guanidinyl-¹³C-amino)acetonitrile.
-
Cool the reaction mixture and precipitate the Schiff base by adding water. Filter and wash the precipitate.
-
Suspend the crude Schiff base in n-propanol.
-
Add a solution of NaOH and heat the mixture to reflux for several hours to effect cyclization.
-
Cool the reaction mixture to allow for crystallization of Lamotrigine-¹³C,d₃.
-
Filter the product, wash with a suitable solvent, and dry under vacuum.
-
The final product can be further purified by recrystallization.
Mandatory Visualizations
Caption: Synthetic workflow for Lamotrigine-¹³C,d₃.
Caption: Isotopic labeling strategy for Lamotrigine-¹³C,d₃.
References
- 1. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 2. mansapublishers.com [mansapublishers.com]
- 3. Production Method of Lamotrigine - Chempedia - LookChem [lookchem.com]
- 4. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 5. medjpps.com [medjpps.com]
The Gold Standard in Bioanalysis: A Technical Guide to Lamotrigine-13C,d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role and mechanism of action of Lamotrigine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of the antiepileptic drug lamotrigine. The use of a SIL-IS is widely recognized as the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the highest level of accuracy and precision for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1]
The Core Principle: Mitigating Variability with an Ideal Internal Standard
An internal standard (IS) is a compound of a known concentration added to all samples, including calibration standards and quality controls, during bioanalytical procedures.[2] Its primary function is to compensate for variability inherent in the sample preparation and analysis process.[2] An ideal internal standard should mimic the analyte of interest throughout the entire analytical workflow, from extraction to detection.[2]
Stable isotope-labeled internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.[2] this compound is a form of lamotrigine where three carbon atoms and three hydrogen atoms have been replaced with their heavier, non-radioactive isotopes (¹³C and ²H or deuterium). This modification makes it chemically identical to lamotrigine, ensuring it behaves similarly during sample processing and chromatographic separation, but distinguishable by its higher mass in the mass spectrometer.
Mechanism of Action in Quantitative Analysis
The fundamental mechanism of action of this compound as an internal standard lies in its ability to normalize the analytical signal of lamotrigine. By adding a fixed amount of this compound to every sample, any physical loss of the analyte during sample preparation (e.g., incomplete extraction) or fluctuations in instrument response (e.g., ionization suppression or enhancement in the mass spectrometer) will be mirrored by a proportional loss or fluctuation in the internal standard.
The quantification is therefore not based on the absolute signal of lamotrigine, but on the ratio of the lamotrigine signal to the this compound signal. This ratio remains constant even if both the analyte and the internal standard are lost in equal proportions, leading to highly accurate and precise measurements.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of lamotrigine using this compound as an internal standard in LC-MS/MS methods.
| Parameter | Lamotrigine | This compound | Reference |
| Chemical Formula | C₉H₇Cl₂N₅ | ¹³C₃C₆H₄D₃Cl₂N₅ | |
| Monoisotopic Mass | 255.01 g/mol | 261.04 g/mol | |
| Precursor Ion ([M+H]⁺) | m/z 256.1 | m/z 262.1 | |
| Product Ion(s) | m/z 211.0, 184.0 | m/z 217.0, 187.0 | |
| Linearity Range | 5.02–1226.47 ng/mL | Not Applicable | |
| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL | Not Applicable |
Experimental Protocols
A reliable, selective, and sensitive liquid chromatography-tandem mass spectrometry method for the quantification of lamotrigine in human plasma using this compound as an internal standard has been well-established. The following is a representative experimental protocol.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of lamotrigine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the lamotrigine stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution (100 ng/mL).
-
Vortex the mixture.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system.
-
Column: Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.).
-
Mobile Phase: Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v).
-
Flow Rate: 0.500 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lamotrigine: m/z 256.1 → 211.0
-
This compound: m/z 262.1 → 217.0
-
-
Optimized Source/Gas Parameters:
-
Collision Activated Dissociation (CAD) gas: 10
-
Curtain gas: 8
-
Nebulizer gas: 12
-
Turbo ion spray (IS) voltage: 2000 V
-
Source temperature: 450 °C
-
Mandatory Visualizations
Caption: Experimental workflow for lamotrigine bioanalysis using an internal standard.
Caption: Logical relationship between analyte and internal standard for accurate quantification.
Caption: Signaling pathway of analyte and internal standard through the LC-MS/MS system.
References
An In-depth Technical Guide to Lamotrigine-¹³C,d₃: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Lamotrigine-¹³C,d₃, an isotopically labeled form of the widely used anticonvulsant and mood stabilizer, lamotrigine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.
Core Physical and Chemical Properties
Lamotrigine-¹³C,d₃ is a stable isotope-labeled analog of lamotrigine, designed for use as an internal standard in quantitative bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass difference from the unlabeled drug, enabling precise and accurate quantification in complex biological matrices.
Table 1: General and Physical Properties of Lamotrigine-¹³C,d₃
| Property | Value | Source |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Molecular Formula | C₈¹³CH₄D₃Cl₂N₅ | [2][3] |
| Molecular Weight | 260.10 g/mol | [4] |
| Exact Mass | 259.0300357 Da | [4] |
| Purity (by HPLC) | >90% to >95% | |
| Storage Conditions | -20°C or 2-8°C in a well-closed container |
Table 2: Solubility Profile of Lamotrigine (as a proxy for Lamotrigine-¹³C,d₃)
| Solvent | Solubility | Source |
| Water (25°C) | 0.17 mg/mL (very slightly soluble) | |
| 0.1 M HCl (25°C) | 4.1 mg/mL (slightly soluble) | |
| DMSO | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| Ethanol | ~2 mg/mL | |
| Methanol | Soluble | |
| Benzene | Readily dissolves | |
| Toluene | Readily dissolves |
Mechanism of Action and Signaling Pathway
The therapeutic effects of lamotrigine, and by extension Lamotrigine-¹³C,d₃, are primarily attributed to its modulation of neuronal excitability. The key mechanisms of action include:
-
Blockade of Voltage-Gated Sodium Channels: Lamotrigine selectively binds to and stabilizes the inactive state of voltage-gated sodium channels. This action inhibits the influx of sodium ions into neurons, thereby reducing the release of excitatory neurotransmitters such as glutamate and aspartate.
-
Inhibition of Voltage-Gated Calcium Channels: Lamotrigine also inhibits various types of voltage-gated calcium channels (L-, N-, and P-type), which further suppresses neurotransmitter release.
-
Weak Inhibition of Serotonin 5-HT₃ Receptors: Lamotrigine has been shown to have a weak inhibitory effect on the 5-HT₃ receptor.
The following diagram illustrates the primary signaling pathway of lamotrigine.
Experimental Protocols
Lamotrigine-¹³C,d₃ is predominantly used as an internal standard for the quantification of lamotrigine in biological samples. Below is a representative experimental protocol for such an application.
Quantification of Lamotrigine in Human Plasma using LC-MS/MS
Objective: To determine the concentration of lamotrigine in human plasma samples.
Materials and Reagents:
-
Lamotrigine analytical standard
-
Lamotrigine-¹³C,d₃ (Internal Standard)
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of lamotrigine (1 mg/mL) in methanol.
-
Prepare a stock solution of Lamotrigine-¹³C,d₃ (1 mg/mL) in methanol.
-
From the stock solutions, prepare a series of working standard solutions of lamotrigine at different concentrations by serial dilution with a 50:50 methanol:water mixture.
-
Prepare a working internal standard solution of Lamotrigine-¹³C,d₃ (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample, add 50 µL of the working internal standard solution.
-
Vortex the sample for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions (Positive ESI mode):
-
Monitor the following mass transitions (Multiple Reaction Monitoring - MRM):
-
Lamotrigine: e.g., m/z 256.0 → 211.0
-
Lamotrigine-¹³C,d₃: e.g., m/z 260.0 → 215.0
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of lamotrigine to Lamotrigine-¹³C,d₃ against the concentration of the calibration standards.
-
Determine the concentration of lamotrigine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram illustrates a typical workflow for a pharmacokinetic study using Lamotrigine-¹³C,d₃.
Conclusion
Lamotrigine-¹³C,d₃ is an essential tool for the accurate and precise quantification of lamotrigine in biological matrices. Its physical and chemical properties are closely aligned with the parent compound, making it an ideal internal standard. This guide provides core technical information to support its effective use in research and development settings.
References
Technical Guide: Certificate of Analysis for Lamotrigine-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical specifications and methodologies related to Lamotrigine-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiepileptic drug lamotrigine. The information presented is a synthesis of data from commercially available sources and relevant scientific literature, designed to support research and drug development activities.
Product Identification and Specifications
This compound is a stable isotope-labeled analog of lamotrigine, primarily utilized as an internal standard in quantitative analysis by mass spectrometry to enhance analytical precision.[1] The incorporation of three carbon-13 atoms and three deuterium atoms results in a mass shift that allows for its differentiation from the unlabeled parent drug.
Table 1: General Product Information
| Parameter | Value |
| Chemical Name | 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine |
| Molecular Formula | 13C3C6H4D3Cl2N5 |
| Molecular Weight | 262.09 g/mol [2] |
| CAS Number | 1246815-13-3[2] |
| Appearance | White to off-white solid |
| Storage | -20°C[2] |
Table 2: Quality Control Specifications
| Test | Specification | Method |
| Chromatographic Purity | >95%[2] | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | >95% | Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
Experimental Protocols
Identity Confirmation by Mass Spectrometry and NMR
The identity of this compound is confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry: Analysis is performed to confirm the molecular weight and isotopic distribution. The mass spectrum should show a clear peak corresponding to the molecular ion of this compound.
-
¹H-NMR Spectroscopy: The proton NMR spectrum is used to confirm the molecular structure. The spectrum is expected to be consistent with the structure of lamotrigine, with consideration for the deuterium-labeled positions.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chromatographic purity of this compound is determined using a reversed-phase HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 280 nm).
-
Injection Volume: 10 µL
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.
Application in Bioanalysis by LC-MS/MS
This compound is widely used as an internal standard for the quantification of lamotrigine in biological matrices such as plasma. A typical experimental workflow is described below.
-
Sample Preparation (Solid-Phase Extraction):
-
Plasma samples are thawed and vortexed.
-
An aliquot of plasma is mixed with the this compound internal standard solution.
-
The sample is loaded onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
The cartridge is washed to remove interferences.
-
The analyte and internal standard are eluted with an appropriate solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column (e.g., C18 or C8).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lamotrigine: m/z 256.1 → 211.3
-
This compound: m/z 262.1 → 217.2
-
-
-
Visualizations
Chemical Structure
The chemical structure of this compound is presented below, highlighting the positions of the isotopic labels.
References
A Technical Guide to Commercial Sourcing and Application of Lamotrigine-¹³C,d₃ for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and scientific applications of Lamotrigine-¹³C,d₃, a stable isotope-labeled internal standard crucial for the accurate quantification of the anti-epileptic and mood-stabilizing drug, lamotrigine. This document is intended to assist researchers in sourcing high-purity Lamotrigine-¹³C,d₃ and in applying it effectively in experimental settings.
Commercial Supplier Overview
Lamotrigine-¹³C,d₃ is available from several reputable suppliers of research chemicals and analytical standards. While all listed suppliers provide the compound for research purposes, the level of readily available technical data varies. A certificate of analysis, often available upon request, will provide the most accurate and lot-specific data.
Table 1: Commercial Suppliers of Lamotrigine-¹³C,d₃
| Supplier | CAS Number | Molecular Formula | Purity | Isotopic Enrichment |
| Benchchem | 2517756-06-6 | C₈¹³CH₄D₃Cl₂N₅ | >99% (Isotopic Purity) | Not explicitly stated |
| Simson Pharma Limited | 2517756-06-6[1] | C₉H₇Cl₂N₅ | Accompanied by Certificate of Analysis[1] | Accompanied by Certificate of Analysis |
| Immunomart | 2517756-06-6[2] | C₈¹³CH₄D₃Cl₂N₅[2] | Not explicitly stated | Not explicitly stated |
| MedChemExpress | 2517756-06-6 | Not explicitly stated | Accompanied by Certificate of Analysis | Accompanied by Certificate of Analysis |
| Sussex Research Laboratories Inc. | 1246815-13-3 | C₆¹³CH₄D₃Cl₂N₅ | >95% (HPLC) | >95% |
| LGC Standards | 1246815-13-3 | ¹³C₃C₆²H₃H₄Cl₂N₅ | >95% (HPLC) | Not explicitly stated |
Scientific Applications and Mechanism of Action
Lamotrigine-¹³C,d₃ is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of lamotrigine in biological matrices such as plasma and serum. This technique is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
The therapeutic action of lamotrigine involves the blockade of voltage-gated sodium channels, which in turn stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.
Below is a diagram illustrating the generally accepted mechanism of action for lamotrigine.
Caption: Mechanism of action of Lamotrigine.
Experimental Protocols
The following section details a typical experimental protocol for the quantification of lamotrigine in human plasma using Lamotrigine-¹³C,d₃ as an internal standard via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Preparation of Stock and Working Solutions
-
Lamotrigine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lamotrigine reference standard in methanol.
-
Lamotrigine-¹³C,d₃ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lamotrigine-¹³C,d₃ in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the lamotrigine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired calibration curve concentrations.
-
Internal Standard Working Solution: Dilute the Lamotrigine-¹³C,d₃ stock solution with the same methanol/water mixture to a final concentration of, for example, 100 ng/mL.
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is a general guideline; specific SPE cartridges and reagents may require optimization.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase cartridge) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: To 100 µL of a plasma sample, add 50 µL of the internal standard working solution. Vortex the mixture briefly. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and the internal standard from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 200 µL of the mobile phase used for the LC-MS/MS analysis.
LC-MS/MS Analysis
The following are example parameters and should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for lamotrigine.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lamotrigine: Monitor the transition of the precursor ion (m/z) to a specific product ion.
-
Lamotrigine-¹³C,d₃: Monitor the transition of the isotopically labeled precursor ion to its corresponding product ion. The exact m/z values will depend on the specific labeling pattern.
-
-
The workflow for this quantification method is illustrated in the diagram below.
Caption: Experimental workflow for lamotrigine quantification.
Conclusion
Lamotrigine-¹³C,d₃ is an indispensable tool for researchers requiring accurate and precise quantification of lamotrigine. Several commercial suppliers offer this stable isotope-labeled standard, though researchers should verify product specifications through a certificate of analysis. The provided experimental protocol for LC-MS/MS analysis serves as a robust starting point for developing and validating bioanalytical methods for pharmacokinetic and other research applications.
References
The Indispensable Role of Isotopic Labeling in Quantitative Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological and pharmaceutical research, the precise quantification of molecules is paramount. Isotopic labeling has emerged as a powerful and versatile strategy, enabling researchers to track and quantify proteins, metabolites, and drug compounds with exceptional accuracy and sensitivity. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and diverse applications of isotopic labeling in quantitative analysis, with a particular focus on its role in proteomics and drug development.
Core Principles of Isotopic Labeling
Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotope.[1] Isotopes are variants of a particular chemical element that have the same number of protons but a different number of neutrons.[1] This difference in neutron number results in a difference in mass, which can be detected by analytical instruments like mass spectrometers.[1] The isotopes used can be stable (non-radioactive), such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), or radioactive, like carbon-14 (¹⁴C) and tritium (³H).[2][3]
The fundamental principle behind quantitative analysis using isotopic labeling is the use of an isotopically labeled compound as an internal standard. This standard is chemically identical to the analyte of interest but has a different mass due to the incorporated isotopes. By adding a known amount of the labeled standard to a sample, the ratio of the signal intensity of the endogenous analyte to the labeled standard can be used to accurately determine the concentration of the analyte, correcting for variations in sample preparation and instrument response.
Key Methodologies in Quantitative Proteomics
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Isotopic labeling techniques have become central to this field, offering high precision and multiplexing capabilities. Three of the most widely used methods are Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling approach where cells are grown in specialized media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine). Over several cell divisions, the heavy amino acids are incorporated into all newly synthesized proteins. The "light" and "heavy" cell populations can then be subjected to different experimental conditions. After treatment, the cell populations are combined, and the proteins are extracted and digested into peptides. In the mass spectrometer, the chemically identical light and heavy peptides appear as pairs with a specific mass difference, and the ratio of their signal intensities directly reflects the relative abundance of the protein in the two cell populations.
-
Cell Culture and Labeling:
-
Two populations of cells are cultured. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).
-
Cells are cultured for at least five passages to ensure complete incorporation of the heavy amino acids.
-
-
Experimental Treatment:
-
The "light" and "heavy" cell populations are subjected to control and experimental conditions, respectively.
-
-
Sample Pooling and Protein Extraction:
-
After treatment, the "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio.
-
Proteins are extracted from the combined cell lysate.
-
-
Protein Digestion:
-
The protein mixture is reduced, alkylated, and then digested into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The relative abundance of peptides is quantified by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the MS1 spectra.
-
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)
iTRAQ and TMT are chemical labeling techniques that use isobaric tags. This means that the different tags have the same total mass, but upon fragmentation in the mass spectrometer, they produce reporter ions of different masses. These reporter ions are then used for quantification. The tags consist of a reporter group, a mass normalizer group, and a peptide-reactive group that covalently attaches the tag to the N-terminus and lysine residues of peptides. A key advantage of these methods is their multiplexing capability, allowing for the simultaneous comparison of multiple samples (up to 8 for iTRAQ and currently up to 18 for TMT).
-
Protein Extraction and Digestion:
-
Proteins are extracted from each sample individually.
-
The proteins are then reduced, alkylated, and digested into peptides.
-
-
Peptide Labeling:
-
Each peptide digest is labeled with a different iTRAQ or TMT reagent.
-
-
Sample Pooling:
-
The labeled peptide samples are combined into a single mixture.
-
-
Fractionation (Optional):
-
The pooled sample can be fractionated to reduce complexity before LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is analyzed by LC-MS/MS.
-
-
Data Analysis:
-
Peptides are identified from the MS/MS fragmentation patterns.
-
The relative abundance of the peptides is determined by comparing the intensities of the reporter ions in the low-mass region of the MS/MS spectra.
-
Data Presentation: Quantitative Proteomics
The output of a quantitative proteomics experiment is a list of identified proteins and their relative abundance ratios between the compared samples. This data is typically presented in a table format.
| Protein ID | Gene Name | Description | Log2 Fold Change (Heavy/Light) | p-value |
| P00533 | EGFR | Epidermal growth factor receptor | -1.58 | 0.001 |
| P60709 | AKT1 | RAC-alpha serine/threonine-protein kinase | -0.89 | 0.023 |
| P42336 | MAPK1 | Mitogen-activated protein kinase 1 | -1.21 | 0.005 |
| Q13541 | ERBB3 | Receptor tyrosine-protein kinase erbB-3 | 1.35 | 0.011 |
| Hypothetical data based on a SILAC experiment investigating the effects of an EGFR inhibitor. |
Application in Signaling Pathway Analysis
Isotopic labeling-based proteomics is a powerful tool for dissecting cellular signaling pathways. By quantifying changes in protein and phosphopeptide abundance upon stimulation or inhibition, researchers can map the flow of information through these complex networks. For example, SILAC has been used to study the dynamics of the Epidermal Growth Factor Receptor (EGFR) and AKT/mTOR signaling pathways, which are crucial in cancer development.
Role in Drug Development
Isotopic labeling plays a critical role throughout the drug development pipeline, from early discovery to clinical trials.
Pharmacokinetic and ADME Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is essential for evaluating its safety and efficacy. Isotopic labeling, particularly with deuterium (²H) and carbon-14 (¹⁴C), is instrumental in these studies.
-
Deuterium Labeling (The "Deuterium Switch"): Replacing hydrogen atoms at metabolically vulnerable positions in a drug molecule with deuterium can slow down its metabolism. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is broken more slowly by metabolic enzymes. This "deuterium switch" can lead to an improved pharmacokinetic profile, including a longer half-life and increased drug exposure. Deutetrabenazine is an FDA-approved drug that utilizes this principle.
-
Carbon-14 Labeling: ¹⁴C-labeled compounds are the gold standard for human ADME studies. By administering a microdose of the ¹⁴C-labeled drug, researchers can trace the drug and all its metabolites in the body, providing a complete picture of its disposition and excretion pathways.
-
Animal Dosing:
-
Two groups of rats are used. One group receives the non-deuterated drug, and the other receives the deuterated analog, typically via oral administration.
-
-
Blood Sampling:
-
Blood samples are collected at various time points after dosing.
-
-
Sample Processing and Analysis:
-
Plasma is separated from the blood samples.
-
The concentrations of the parent drug in the plasma samples are quantified using LC-MS/MS.
-
-
Pharmacokinetic Parameter Calculation:
-
Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½) are calculated and compared between the two groups.
-
Quantitative Data: Impact of Deuterium Labeling on Pharmacokinetics
| Compound | Parameter | Non-Deuterated | Deuterated | Fold Change |
| Drug X | Half-life (t½, hours) | 2.5 | 7.5 | 3.0 |
| AUC (ng·h/mL) | 1500 | 4500 | 3.0 | |
| Clearance (CL, L/h/kg) | 0.8 | 0.27 | 0.34 | |
| Drug Y | Half-life (t½, hours) | 4.2 | 9.8 | 2.3 |
| AUC (ng·h/mL) | 3200 | 7800 | 2.4 | |
| Clearance (CL, L/h/kg) | 0.5 | 0.21 | 0.42 | |
| Hypothetical data illustrating the typical effects of deuterium labeling on pharmacokinetic parameters. |
Conclusion
Isotopic labeling is an indispensable tool in modern quantitative analysis, providing unparalleled accuracy and depth of information in proteomics and drug development. From elucidating complex signaling pathways with SILAC, iTRAQ, and TMT to optimizing drug properties through deuterium labeling and characterizing ADME with ¹⁴C, these techniques are fundamental to advancing our understanding of biology and developing safer, more effective medicines. As analytical instrumentation continues to improve in sensitivity and resolution, the applications of isotopic labeling are poised to expand even further, promising new discoveries and innovations in the years to come.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to Lamotrigine-¹³C,d₃ Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation of Lamotrigine and its stable isotope-labeled internal standard, Lamotrigine-¹³C,d₃. Understanding the fragmentation patterns is crucial for developing robust and reliable bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the fragmentation pathways and analytical workflows.
Introduction to Lamotrigine and its Analysis
Lamotrigine is a second-generation antiepileptic drug used in the treatment of focal and generalized seizures. Accurate quantification of Lamotrigine in biological matrices is essential for optimizing patient dosage and ensuring therapeutic efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C,d₃, is critical for correcting matrix effects and variabilities in sample processing and instrument response.
Mass Spectrometric Fragmentation of Lamotrigine and Lamotrigine-¹³C,d₃
Under electrospray ionization (ESI) in positive ion mode, both Lamotrigine and its isotopically labeled analog are readily protonated to form the precursor ions [M+H]⁺. Subsequent collision-induced dissociation (CID) in the mass spectrometer's collision cell results in characteristic fragment ions.
Fragmentation Pathway
The primary fragmentation of Lamotrigine involves the cleavage of the triazine ring. The protonated molecule undergoes a neutral loss, leading to the formation of a stable product ion. For Lamotrigine-¹³C,d₃, the fragmentation follows an analogous pathway, with the resulting fragment ions exhibiting a corresponding mass shift due to the incorporated stable isotopes.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) and mass spectrometry parameters for the analysis of Lamotrigine and Lamotrigine-¹³C,d₃.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Lamotrigine | 256.0 | 211.0 | 25 | [1] |
| Lamotrigine | 256.1 | 211.3 | Not Specified | [2] |
| Lamotrigine-¹³C₃,d₃ | 262.1 | 217.2 | Not Specified | [2] |
| Lamotrigine-¹³C₃ | 259.1 | 145.0 | 37 | [1] |
Note: Different studies may report slightly different optimal collision energies depending on the instrument used.
Experimental Protocols
This section details a generalized experimental protocol for the quantification of Lamotrigine in human plasma using LC-MS/MS with Lamotrigine-¹³C,d₃ as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for extracting Lamotrigine from plasma, providing a clean sample for analysis.[3]
-
Conditioning: Condition an Oasis HLB SPE cartridge (1 cc, 10 mg) with 1.0 mL of methanol followed by 1.0 mL of distilled water.
-
Sample Loading: Mix 50 µL of plasma sample with 100 µL of internal standard solution (Lamotrigine-¹³C,d₃) and 350 µL of distilled water. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interferences.
-
Elution: Elute Lamotrigine and the internal standard from the cartridge using a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is typically achieved using a reverse-phase C18 column.
-
Column: Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.) or equivalent.
-
Mobile Phase: Acetonitrile and 5±0.1 mM ammonium formate solution (90:10, v/v).
-
Flow Rate: 0.500 mL/min.
-
Injection Volume: 5 µL.
-
Run Time: Approximately 3.5 minutes.
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lamotrigine: 256.1 → 211.3
-
Lamotrigine-¹³C,d₃: 262.1 → 217.2
-
-
Source Parameters (Example):
-
Nebulizer Gas (Nitrogen): 3.0 L/min
-
Drying Gas (Nitrogen): 15.0 L/min
-
Desolvation Line (DL) Temperature: 250°C
-
Heat Block Temperature: 400°C
-
Experimental Workflow
The overall analytical workflow for the quantification of Lamotrigine in a research or clinical setting is depicted below.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric behavior of Lamotrigine and its deuterated internal standard, Lamotrigine-¹³C,d₃. The provided fragmentation data, experimental protocols, and workflows serve as a valuable resource for researchers and scientists in the development and validation of robust bioanalytical methods. Adherence to these principles will ensure the generation of high-quality data for pharmacokinetic studies and therapeutic drug monitoring, ultimately contributing to improved patient care.
References
- 1. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Application of Lamotrigine-13C,d3 in In Vitro Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Lamotrigine-13C,d3, a stable isotope-labeled internal standard, for in vitro metabolic studies. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the metabolic pathways of lamotrigine and the practical application of its labeled counterpart in identifying and quantifying metabolites.
Introduction to Lamotrigine Metabolism
Lamotrigine is an antiepileptic drug primarily metabolized in the liver. The main route of its metabolism is glucuronidation, a process where a glucuronic acid moiety is attached to the drug molecule to make it more water-soluble and easier to excrete.[1][2][3][4] The primary enzyme responsible for this transformation is UDP-glucuronosyltransferase 1A4 (UGT1A4).[1] The major metabolite formed is the inactive 2-N-glucuronide conjugate. Other minor metabolites have been identified, including a 5-N-glucuronide, a 2-N-methyl metabolite, and an N-oxide metabolite. Some studies also suggest the formation of a reactive arene oxide intermediate, which could be implicated in hypersensitivity reactions.
The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in drug metabolism studies. These labeled compounds are chemically identical to the parent drug but have a higher mass due to the incorporated isotopes (in this case, Carbon-13 and Deuterium). This mass difference allows for their easy differentiation from the unlabeled drug and its endogenous counterparts in biological matrices using mass spectrometry. This technique aids in the accurate quantification of the parent drug and its metabolites, as well as in the elucidation of metabolic pathways.
The Role of this compound in In Vitro Studies
This compound serves as an ideal internal standard in quantitative bioanalytical assays. Its key advantages include:
-
Similar Physicochemical Properties: It behaves almost identically to the unlabeled lamotrigine during sample preparation, chromatography, and ionization in the mass spectrometer.
-
Clear Mass Shift: The mass difference between the labeled and unlabeled compounds allows for unambiguous detection and quantification.
-
Reduced Matrix Effects: Co-elution with the analyte of interest helps to compensate for variations in sample extraction and matrix-induced signal suppression or enhancement.
Hypothetical Quantitative Data from an In Vitro Metabolic Study
The following table represents hypothetical data from an in vitro incubation of this compound with human liver microsomes. This data illustrates how the formation of the primary metabolite, Lamotrigine-2-N-glucuronide, could be quantified over time.
| Time (minutes) | This compound Concentration (µM) | This compound-2-N-glucuronide Concentration (µM) |
| 0 | 10.00 | 0.00 |
| 5 | 8.52 | 1.48 |
| 15 | 6.15 | 3.85 |
| 30 | 3.78 | 6.22 |
| 60 | 1.43 | 8.57 |
Experimental Protocols
A typical in vitro metabolic study using this compound with human liver microsomes would involve the following steps. This protocol is a general guideline and may require optimization based on specific experimental goals.
Preparation of Reagents and Solutions
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Human Liver Microsomes (HLMs): Obtain commercially available pooled HLMs. The protein concentration should be determined using a standard protein assay (e.g., BCA assay).
-
NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
Uridine 5'-diphosphoglucuronic acid (UDPGA): Prepare a stock solution of the co-factor UDPGA in water.
-
Quenching Solution: Prepare a quenching solution to stop the metabolic reaction, typically a cold organic solvent like acetonitrile or methanol, which may contain an internal standard for analytical purposes.
Incubation Procedure
-
Thaw the human liver microsomes on ice.
-
In a microcentrifuge tube, pre-incubate the HLMs (final protein concentration typically 0.2-1 mg/mL) and this compound (final concentration typically 1-10 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and UDPGA to the incubation mixture.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the incubation mixture and add them to the cold quenching solution to terminate the reaction.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
Analytical Method: LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable reverse-phase HPLC column (e.g., C18) to separate this compound and its metabolites. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Set up Multiple Reaction Monitoring (MRM) transitions for both this compound and its expected metabolites. The precursor ion will be the protonated molecule [M+H]+ of the labeled compound, and the product ions will be specific fragments generated upon collision-induced dissociation.
-
Quantification: Generate a standard curve using known concentrations of this compound and its synthesized labeled metabolite standard. Quantify the amount of metabolite formed in the samples by comparing their peak areas to the standard curve.
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Pathway of Lamotrigine
Caption: Metabolic pathway of Lamotrigine.
Experimental Workflow for In Vitro Metabolism
Caption: Experimental workflow for in vitro metabolism.
References
The Application of Lamotrigine-13C,d3 in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Lamotrigine-13C,d3, a stable isotope-labeled internal standard, in preclinical research. This document outlines its critical role in accurate bioanalysis, details experimental protocols, and presents key quantitative data to support preclinical drug development.
Introduction to this compound
Lamotrigine is an anti-epileptic drug used in the management of epilepsy and bipolar disorder.[1] In preclinical and clinical research, accurate quantification of lamotrigine in biological matrices is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. This compound is a stable isotope-labeled analog of lamotrigine, which serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The incorporation of carbon-13 and deuterium atoms results in a mass shift, allowing for its differentiation from the unlabeled drug, while maintaining nearly identical physicochemical properties. This ensures that it behaves similarly to the analyte during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and variability in the analytical process.[1]
Core Applications in Preclinical Research
The use of stable isotope-labeled compounds like this compound is a cornerstone of modern drug metabolism and pharmacokinetic studies. These labeled compounds are invaluable tools for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Key preclinical applications include:
-
Pharmacokinetic (PK) Studies: Determining the time course of drug concentration in the body to understand its absorption, distribution, metabolism, and excretion.
-
Metabolite Identification: Tracing the metabolic fate of lamotrigine and identifying its metabolites.
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of lamotrigine.
-
Drug-Drug Interaction Studies: Investigating the influence of co-administered drugs on the pharmacokinetics of lamotrigine.
Mechanism of Action of Lamotrigine
Lamotrigine's therapeutic effects are primarily attributed to its action on voltage-gated ion channels, which leads to a reduction in neuronal hyperexcitability.
-
Inhibition of Voltage-Gated Sodium Channels: Lamotrigine blocks voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes. This action inhibits the release of the excitatory neurotransmitter glutamate.
-
Modulation of Voltage-Gated Calcium Channels: Lamotrigine has also been shown to inhibit high-voltage-activated calcium channels, further contributing to the reduction in neurotransmitter release.
-
Effects on GABAergic Neurotransmission: The effect of lamotrigine on the inhibitory neurotransmitter GABA is more complex, with some studies reporting an increase in GABA release, while others suggest an inhibitory effect on GABAergic transmission.
Below is a diagram illustrating the primary signaling pathway affected by lamotrigine.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies with lamotrigine. The use of this compound as an internal standard is crucial for the accuracy of these measurements.
Table 1: Pharmacokinetic Parameters of Lamotrigine in Rats
| Parameter | Value | Unit |
| Volume of Distribution (Vd) | 2.00 | L/kg |
| Absorption Rate Constant (k_abs) | 8.50 | h⁻¹ |
| Elimination Rate Constant (k_el) | 0.025 | h⁻¹ |
| Elimination Half-life | ~28 | h |
| EC50 (Anticonvulsant Effect) | 3.44 | mg/L |
Table 2: Extraction Recovery of Lamotrigine and this compound from Human Plasma Using Solid Phase Extraction
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) |
| Lamotrigine | 12.52 | 73.2 | 4.5 |
| Lamotrigine | 391.28 | 78.0 | 9.5 |
| Lamotrigine | 978.20 | 80.2 | 1.0 |
| This compound | 500.00 | 65.1 | 7.7 |
Experimental Protocols
Preclinical Pharmacokinetic Study in Rodents
This protocol outlines a typical single-dose pharmacokinetic study in rats.
Animals: Male Wistar rats (250-320 g) are commonly used. Animals should be acclimatized for at least 3-5 days before the experiment.
Dosing:
-
Prepare a dosing solution of lamotrigine. For intraperitoneal administration, a 10 mg/kg dose can be used.
-
Administer the lamotrigine solution to the rats.
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 120 hours post-dose).
-
Collect blood via an appropriate method (e.g., tail vein, cardiac puncture under anesthesia).
-
Place blood samples into tubes containing an anticoagulant (e.g., K3EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -20°C or lower until analysis.
Bioanalysis:
-
Analyze plasma samples for lamotrigine concentration using a validated LC-MS/MS method with this compound as the internal standard.
-
Calculate pharmacokinetic parameters using appropriate software.
The following diagram illustrates the workflow for a typical preclinical pharmacokinetic study.
Sample Preparation using Solid Phase Extraction (SPE)
This protocol is adapted for preclinical plasma samples.
Materials and Reagents:
-
This compound internal standard working solution (e.g., 500 ng/mL in methanol:water 50:50 v/v).
-
Methanol, HPLC grade.
-
Water, HPLC grade.
-
SPE cartridges (e.g., Oasis HLB or equivalent).
Procedure:
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 200 µL of 0.05 M sodium hydroxide and vortex for 30 seconds.
-
Condition the SPE cartridge with 1.0 mL of methanol, followed by 1.0 mL of water.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water.
-
Wash the cartridge with 1.0 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 300 µL of methanol.
-
The eluate can be directly injected into the LC-MS/MS system.
The following diagram details the solid phase extraction workflow.
Conclusion
This compound is an indispensable tool in the preclinical development of lamotrigine and related compounds. Its use as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data, which is fundamental for making informed decisions in the drug development process. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this field. Adherence to rigorous experimental design and validated analytical methods will continue to be critical for the successful translation of preclinical findings to the clinical setting.
References
Methodological & Application
Application Note: Quantification of Lamotrigine in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lamotrigine is an antiepileptic drug utilized in the management of epilepsy and bipolar disorder.[1] Accurate and reliable measurement of lamotrigine concentrations in biological fluids is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for this purpose due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C₃,d₃, is considered the gold standard in quantitative bioanalysis. It effectively compensates for variations during sample preparation and mitigates matrix effects, ensuring high accuracy and precision.[1]
This application note details a validated LC-MS/MS method for the robust and sensitive quantification of lamotrigine in human plasma.
Materials and Reagents
-
Analytes: Lamotrigine, Lamotrigine-¹³C₃,d₃ (Internal Standard, IS)
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid, Deionized Water
-
Chemicals: Ammonium Formate
-
Plasma: K₃EDTA human plasma
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of lamotrigine and Lamotrigine-¹³C₃,d₃ by dissolving the appropriate amount of each compound in methanol. Store these solutions at 2-8 °C, protected from light.
-
Working Standard Solutions: Create a series of lamotrigine working solutions by performing serial dilutions of the stock solution with a methanol-water mixture (50:50, v/v). These solutions are used to prepare calibration curve standards.
-
Internal Standard (IS) Working Solution (500 ng/mL): Dilute the Lamotrigine-¹³C₃,d₃ stock solution in a methanol-water mixture (50:50, v/v) to achieve a final concentration of 500 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards: Prepare a nine-point calibration curve (e.g., ranging from 5 ng/mL to 1200 ng/mL) by spiking blank human plasma with the appropriate lamotrigine working solutions.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation (Solid-Phase Extraction - SPE)
Solid-phase extraction is recommended for achieving the cleanest samples compared to protein precipitation or liquid-liquid extraction.
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquot 300 µL of plasma (sample, CC, or QC) into a polypropylene tube.
-
Add 50 µL of the 500 ng/mL Lamotrigine-¹³C₃,d₃ internal standard working solution to each tube.
-
Vortex the mixture for approximately 30 seconds.
-
Add 400 µL of water and vortex again for 30 seconds.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB or Cleanert PEP-H) by passing 0.5-1.0 mL of methanol, followed by 0.5-2.0 mL of water.
-
Sample Loading: Load the entire sample mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 20% methanol-water mixture, followed by 1 mL of water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with 400 µL of the mobile phase.
-
Transfer the final solution to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A standard HPLC or UPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Chromatographic Column: Chromolith® SpeedROD; RP-18e (50 x 4.6 mm) or equivalent.
-
Mobile Phase: Acetonitrile and 5 mM Ammonium Formate solution (90:10, v/v).
-
Flow Rate: 0.500 mL/min.
-
Column Temperature: 35°C.
-
Autosampler Temperature: 10°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters: Detection is performed using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lamotrigine | 256.1 | 211.3 |
| Lamotrigine-¹³C₃,d₃ (IS) | 262.1 | 217.2 |
| Table 1: MRM Transitions for Lamotrigine and its Internal Standard. |
Workflow Visualization
Caption: Bioanalytical workflow for lamotrigine quantification.
Method Validation Summary
The described method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters are summarized below.
| Parameter | Typical Result |
| Linearity Range | 5.02 – 1226.47 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL |
| Intra-day Precision (%CV) | < 3.0% |
| Inter-day Precision (%CV) | < 3.0% |
| Intra-day Accuracy (% Bias) | Within ±6.0% |
| Inter-day Accuracy (% Bias) | Within ±6.0% |
| Extraction Recovery (Lamotrigine) | 73.2% - 80.2% |
| Extraction Recovery (IS) | ~65.1% |
| Matrix Effect | Compensated by the stable isotope-labeled IS |
| Stability - Freeze/Thaw | Stable for at least 3 cycles |
| Stability - Bench-Top (ice bath) | Stable for at least 6.8 hours |
| Stability - Autosampler (10°C) | Stable for at least 57 hours |
| Stability - Long-Term (-20°C) | Stable for at least 48 days |
| Table 2: Summary of Method Validation Parameters. Data synthesized from a representative study. |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and robust protocol for the quantification of lamotrigine in human plasma. The use of the stable isotope-labeled internal standard, Lamotrigine-¹³C₃,d₃, ensures high accuracy and precision by correcting for matrix effects and variability in sample recovery. This validated method is well-suited for high-throughput analysis in clinical and research settings, including pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
References
Solid-Phase Extraction Protocol for the Quantification of Lamotrigine and its Labeled Standard in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of lamotrigine.
Introduction
Lamotrigine is an anticonvulsant drug primarily used in the treatment of epilepsy and bipolar disorder.[1] Therapeutic drug monitoring of lamotrigine is crucial to ensure optimal efficacy and minimize potential adverse effects.[1] This application note provides a detailed solid-phase extraction (SPE) protocol for the robust and reliable quantification of lamotrigine and its stable isotope-labeled internal standard, lamotrigine-¹³C,d₃, in human plasma, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and ensuring the accuracy and precision of the analytical method.[1][2]
The primary mechanism of action of lamotrigine involves the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters such as glutamate.[1] This mode of action is central to its therapeutic effects in managing seizures and mood stabilization.
Experimental Protocols
Materials and Reagents
-
Lamotrigine analytical standard
-
Lamotrigine-¹³C,d₃ internal standard (ISTD)
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium formate
-
Formic acid
-
Human plasma (K₃EDTA)
-
Solid Phase Extraction (SPE) Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) (1 cm³, 30 mg) or equivalent polymeric reversed-phase cartridges. Other options include Cleanert PEP-H cartridges.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of lamotrigine and lamotrigine-¹³C,d₃ in methanol.
-
Working Standard Solutions: Prepare working standard solutions of lamotrigine by serial dilution of the stock solution with a methanol-water (50:50, v/v) mixture to create calibration curve standards.
-
Internal Standard Working Solution: Prepare a working solution of lamotrigine-¹³C,d₃ at a suitable concentration (e.g., 1 µg/mL or 100 ng/mL) in methanol-water (50:50, v/v).
Sample Preparation and Solid-Phase Extraction
-
Sample Pre-treatment: Thaw human plasma samples at room temperature. To a 100 µL aliquot of plasma, add 5 µL of the internal standard working solution. Add 200 µL of 0.05 M sodium hydroxide and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1.0 mL of methanol followed by 2.0 mL of water. Do not allow the cartridge to dry out between steps.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water. Further wash the cartridge with 1.0 mL of a methanol-water (20:80, v/v) solution.
-
Elution: Elute lamotrigine and the internal standard from the cartridge with 300 µL of methanol.
-
Final Extract: The eluate can be directly injected into the LC-MS/MS system for analysis without the need for evaporation and reconstitution. Alternatively, the eluate can be evaporated to dryness under a stream of nitrogen at 40°C and reconstituted in the mobile phase.
Quantitative Data Summary
The following tables summarize the quantitative data typically achieved with this SPE protocol, based on published literature.
| Parameter | Value | Reference |
| Linearity Range | 0.025 - 10.000 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL | |
| Limit of Detection (LOD) | 50.000 pg/mL | |
| Recovery (Lamotrigine) | 97.9% | |
| Recovery (Internal Standard) | 92.5% | |
| Intra-run Precision | < 10.0% | |
| Inter-run Precision | < 10.0% | |
| Intra-run Accuracy | within 10.0% | |
| Inter-run Accuracy | within 10.0% |
| QC Level | Concentration (µg/mL) | Reference |
| Low Quality Control (LQC) | 0.075 | |
| Medium Quality Control (MQC) | 3.000 | |
| High Quality Control (HQC) | 7.000 |
Visualizations
Caption: Experimental workflow for Lamotrigine bioanalysis.
Caption: Mechanism of action of Lamotrigine.
References
Quantitative Analysis of Lamotrigine in Human Plasma by HPLC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the anti-epileptic drug Lamotrigine in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments.
Introduction
Lamotrigine is a second-generation anti-epileptic drug used in the treatment of focal and generalized seizures. Due to its high pharmacokinetic variability influenced by factors such as genetics and co-administered medications that can induce or inhibit glucuronidation, therapeutic drug monitoring of Lamotrigine is essential.[1][2] This document outlines a robust and sensitive HPLC-MS/MS method for the accurate quantification of Lamotrigine in human plasma.
Experimental Protocols
Materials and Reagents
-
Lamotrigine reference standard (>98% purity)
-
Lamotrigine-¹³C₃, d₃ (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Ammonium formate (analytical grade)
-
Human plasma (drug-free, with K₃EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents.
Instrumentation
-
HPLC system (e.g., Shimadzu, Agilent)
-
A C18 analytical column (e.g., Chromolith® SpeedROD; RP-18e, 50-4.6 mm i.d. or Cadenza CD-C18, 100 × 2 mm, 3 μm) is a common choice.[3][4]
-
A triple quadrupole mass spectrometer (e.g., Sciex API 4000, Shimadzu LCMS-8040) equipped with an electrospray ionization (ESI) source.[4]
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of Lamotrigine (e.g., 1000 µg/mL) and the internal standard (e.g., 500 ng/mL) in a suitable solvent such as methanol-water (50:50, v/v).
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions with methanol-water (50:50, v/v).
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).
Sample Preparation
Two common methods for extracting Lamotrigine from human plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
2.4.1. Solid-Phase Extraction (SPE) Protocol
-
Thaw: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquot: Take a 300 µL aliquot of the plasma sample.
-
Add Internal Standard: Add 50 µL of the internal standard working solution (e.g., 500 ng/mL Lamotrigine-¹³C₃, d₃).
-
Vortex: Vortex the sample for approximately 30 seconds.
-
Dilute: Add 400 µL of water and vortex again for 30 seconds.
-
Condition SPE Cartridge: Condition an SPE cartridge (e.g., Oasis HLB, 1 cc, 10 mg) with 1.0 mL of methanol followed by 1.0 mL of distilled water.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge, for instance, with 1.0 mL of distilled water twice.
-
Elute: Elute Lamotrigine and the internal standard with a suitable solvent, such as 500 µL of acetonitrile/methanol (9/1, v/v).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
2.4.2. Liquid-Liquid Extraction (LLE) Protocol
-
Aliquot: Take a 100 µL aliquot of the plasma sample.
-
Add Internal Standard: Add the internal standard.
-
Add Extraction Solvent: Add a suitable organic solvent (e.g., a mixture containing ethyl acetate).
-
Vortex: Vortex the mixture for an adequate time to ensure thorough mixing.
-
Centrifuge: Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer and Evaporate: Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute: Reconstitute the residue in the mobile phase.
HPLC-MS/MS Conditions
The following table summarizes typical HPLC and MS/MS parameters. These should be optimized for the specific instrumentation used.
| Parameter | Typical Value |
| HPLC | |
| Column | Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.) or Cadenza CD-C18 (100 × 2 mm, 3 μm) |
| Mobile Phase | Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v) or 0.1% formic acid in water/acetonitrile (2/1, v/v) |
| Flow Rate | 0.500 mL/min or 0.2 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Lamotrigine MRM Transition | m/z 256 → 211, m/z 256 → 145 |
| Internal Standard MRM Transition | m/z 259.1 → 145.0 (for Lamotrigine-¹³C₃) |
| Dwell Time | 100 msec |
Data Presentation: Method Validation Summary
The following tables summarize the quantitative data from method validation studies, demonstrating the performance of the HPLC-MS/MS method for Lamotrigine analysis.
Table 1: Calibration Curve and Linearity
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| 5.02 – 1226.47 | > 0.99 | |
| 200 – 5000 | > 0.99 | |
| 1.0 - 50 µg/mL | 0.9961 | |
| 0.1 – 1500 | > 0.998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| LLOQ | 5.03 | < 3.0 | < 3.0 | Within ±6.0 | |
| LQC | 12.52 | < 3.0 | < 3.0 | Within ±6.0 | |
| MQC | 391.28 | < 3.0 | < 3.0 | Within ±6.0 | |
| HQC | 978.20 | < 3.0 | < 3.0 | Within ±6.0 | |
| LQC | 200 | < 15 | < 15 | 85-115 | |
| MQC | 2000 | < 15 | < 15 | 85-115 | |
| HQC | 5000 | < 15 | < 15 | 85-115 |
Table 3: Stability Data
| Stability Condition | Duration | Result | Reference |
| Freeze-Thaw | 3 cycles at -20°C | Stable | |
| Bench-Top (ice-cold water bath) | At least 6.8 hours | Stable | |
| Autosampler (10°C) | At least 57 hours | Stable | |
| Long-Term (-20°C) | 48 days | Stable | |
| Short-Term (4°C) | 12 hours | Stable | |
| Long-Term (-30°C) | 3 months | Stable |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Lamotrigine in human plasma.
Caption: Key parameters for HPLC-MS/MS method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Therapeutic Drug Monitoring of Lamotrigine using Lamotrigine-¹³C,d₃
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lamotrigine is a second-generation antiepileptic drug widely utilized for the management of focal and generalized seizures, as well as for the treatment of bipolar disorder.[1] Therapeutic drug monitoring (TDM) of lamotrigine is essential due to its considerable inter-individual pharmacokinetic variability. This variability can be influenced by several factors, including co-medications that may induce or inhibit its metabolism.[1] The primary route of lamotrigine elimination is through hepatic metabolism, mainly via glucuronidation to an inactive 2-N-glucuronide conjugate.[1][2][3]
The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C,d₃, is considered the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard closely mimics the chemical and physical properties of the analyte, lamotrigine. This mimicry allows it to compensate for variations in sample preparation, injection volume, and matrix effects, ultimately leading to enhanced accuracy and precision of the analytical method.
Mechanism of Action of Lamotrigine
Lamotrigine's primary mechanism of action involves the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the hyperexcitability of neurons. By binding to the sodium channels in their inactivated state, lamotrigine prevents them from returning to an active state, thereby reducing the frequency and intensity of neuronal firing. Additionally, lamotrigine is thought to modulate the release of the excitatory neurotransmitter glutamate.
Experimental Protocols
The following is a detailed protocol for the quantification of lamotrigine in human plasma using Lamotrigine-¹³C,d₃ as an internal standard with LC-MS/MS.
1. Materials and Reagents
-
Lamotrigine and Lamotrigine-¹³C,d₃ reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (deionized or HPLC grade)
-
Drug-free human plasma
-
Solid-phase extraction (SPE) cartridges (e.g., Chromolith® SpeedROD; RP-18e)
-
Polypropylene tubes
2. Instrumentation
-
Liquid chromatography system (e.g., Shimadzu LC-20AD)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3. Preparation of Solutions
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of lamotrigine and Lamotrigine-¹³C,d₃ in methanol.
-
Working Standard Solutions: Prepare working standard solutions of lamotrigine by serial dilution of the stock solution with a methanol-water (50:50, v/v) mixture to create calibration standards.
-
Internal Standard Working Solution (500 ng/mL): Prepare a working solution of Lamotrigine-¹³C,d₃ by diluting the stock solution in a methanol-water (50:50, v/v) mixture.
4. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquot 300 µL of plasma into a polypropylene tube.
-
Add 50 µL of the 500 ng/mL Lamotrigine-¹³C,d₃ internal standard working solution.
-
Vortex for approximately 30 seconds.
-
Add 400 µL of water and vortex again for 30 seconds.
-
Condition an SPE cartridge with 0.5 mL of methanol followed by 0.5 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of water.
-
Elute the analyte and internal standard with 1.0 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
5. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Chromolith® SpeedROD; RP-18e (50-4.6 mm i.d.) |
| Mobile Phase | Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v) |
| Flow Rate | 0.500 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
6. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Lamotrigine: m/z 256.0 → 211.0; Lamotrigine-¹³C,d₃: m/z 260.0 → 215.0 |
| Dwell Time | 200 ms |
| Ion Source Temperature | 500°C |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of lamotrigine.
Table 1: Calibration Curve and Linearity
| Parameter | Value | Reference |
| Linear Range | 5.02–1226.47 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantitation (LLOQ) | 5.02 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| Low | 12.52 | < 3.0 | ± 6.0 | < 3.0 | ± 6.0 | |
| Medium | 391.28 | < 3.0 | ± 6.0 | < 3.0 | ± 6.0 | |
| High | 978.20 | < 3.0 | ± 6.0 | < 3.0 | ± 6.0 |
Table 3: Recovery
| Analyte | QC Level (ng/mL) | Mean Recovery (%) | Reference |
| Lamotrigine | 12.52 | 73.2 ± 4.5 | |
| 391.28 | 78.0 ± 9.5 | ||
| 978.20 | 80.2 ± 1.0 | ||
| Lamotrigine-¹³C,d₃ (IS) | 500.00 | 65.1 ± 7.7 |
Conclusion
The use of Lamotrigine-¹³C,d₃ as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust, accurate, and precise method for the quantification of lamotrigine in patient samples. The detailed protocols and validated performance data presented in these application notes serve as a valuable resource for researchers and clinicians, facilitating the optimization of lamotrigine therapy and furthering research into its clinical pharmacology.
References
Application Note: High-Throughput Quantification of Lamotrigine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Research Use Only.
Abstract
This application note describes a robust and sensitive high-throughput method for the quantification of Lamotrigine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The utilization of a stable isotope-labeled internal standard, Lamotrigine-¹³C₃, d₃, ensures high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.[1][2] The described protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation, making it highly suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring the analysis of a large number of samples.
Introduction
Lamotrigine is an antiepileptic drug widely used in the management of epilepsy and bipolar disorder.[1][2] Therapeutic drug monitoring of Lamotrigine is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing adverse effects due to its significant pharmacokinetic variability among patients.[3] LC-MS/MS has emerged as the preferred analytical technique for the determination of Lamotrigine in biological matrices owing to its superior sensitivity, specificity, and high-throughput capabilities.
The incorporation of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust quantitative bioanalytical method. Lamotrigine-¹³C₃, d₃, being structurally identical to the analyte, co-elutes and experiences similar ionization effects, thereby providing effective compensation for potential analytical variations. This application note provides a detailed protocol for a high-throughput screening assay of Lamotrigine in human plasma, validated to ensure reliable and reproducible results.
Experimental
Materials and Reagents
-
Lamotrigine analytical standard
-
Lamotrigine-¹³C₃, d₃ internal standard (ISTD)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium formate
-
Human plasma (K₃EDTA)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB or equivalent)
Instrumentation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
SPE manifold
-
Centrifuge
-
Vortex mixer
Protocols
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lamotrigine and Lamotrigine-¹³C₃, d₃ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Lamotrigine stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the Lamotrigine-¹³C₃, d₃ stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of human plasma, add 5 µL of the internal standard working solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of a 20:80 (v/v) methanol-water solution.
-
Elution: Elute Lamotrigine and the internal standard with 300 µL of methanol.
-
Final Extract: The eluate can be directly injected into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Separation:
-
Column: A suitable C18 column (e.g., Chromolith® SpeedROD; RP-18e, 50-4.6 mm i.d.).
-
Mobile Phase: Acetonitrile and 5 mM ammonium formate solution (90:10, v/v).
-
Flow Rate: 0.500 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lamotrigine: m/z 256.0 → 211.0
-
Lamotrigine-¹³C₃, d₃ (ISTD): Specific transition for the labeled standard.
-
-
Data Presentation
Table 1: Method Validation Parameters for Lamotrigine Quantification
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.025 - 0.1 µg/mL |
| Recovery | 92.5% - 97.9% |
| Intra-day Precision (%RSD) | < 13.0% |
| Inter-day Precision (%RSD) | < 8.0% |
| Intra-day Accuracy (%bias) | 1.0% to 4.0% |
| Inter-day Accuracy (%bias) | 4.0% to 7.0% |
Table 2: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lamotrigine | 256.0 | 211.0 |
| Lamotrigine-¹³C₃, d₃ (ISTD) | [Varies based on specific labeling] | [Varies based on specific labeling] |
Visualizations
Caption: Experimental workflow for Lamotrigine bioanalysis.
Caption: Role of the internal standard in quantitative analysis.
Caption: Simplified mechanism of action of Lamotrigine.
Conclusion
The LC-MS/MS method employing a stable isotope-labeled internal standard, Lamotrigine-¹³C₃, d₃, provides a robust, sensitive, and reliable approach for the high-throughput quantification of Lamotrigine in human plasma. The detailed protocol and performance characteristics presented in this application note demonstrate its suitability for demanding bioanalytical applications in both clinical and research settings. The use of solid-phase extraction allows for clean extracts and minimizes matrix effects, contributing to the overall accuracy and precision of the assay.
References
Application Notes and Protocols for Lamotrigine Analysis in Biological Matrices
Introduction
Lamotrigine (LTG) is a second-generation antiepileptic drug used in the treatment of epilepsy and bipolar disorder. Therapeutic drug monitoring (TDM) of lamotrigine is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects. Accurate quantification of lamotrigine in biological matrices is therefore essential. This document provides detailed application notes and protocols for the most common sample preparation techniques used in lamotrigine analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are applicable to a variety of biological matrices, including plasma, serum, whole blood, saliva, and urine.[1][2]
Quantitative Data Summary
The choice of sample preparation technique can significantly impact the analytical performance of a method. The following tables summarize key quantitative parameters for different sample preparation methods for lamotrigine analysis.
Table 1: Performance Characteristics of Protein Precipitation Methods
| Biological Matrix | Analytical Method | Linearity Range (µg/mL) | Recovery (%) | LLOQ (µg/mL) | Reference |
| Plasma | HPLC-UV | 0.5 - 10 | Not Reported | 0.5 | [3] |
| Plasma | UPLC-DAD | 0.05 - 12 | >80 | 0.05 | [4][5] |
| Serum | HPLC | Not Reported | 96 | Not Reported |
Table 2: Performance Characteristics of Liquid-Liquid Extraction Methods
| Biological Matrix | Analytical Method | Linearity Range (µg/mL) | Recovery (%) | LLOQ (µg/mL) | Reference |
| Serum | HPLC | 0.5 - 20 | Not Reported | 0.5 | |
| Serum | HPLC | 2 - 32 µM | 88 | Not Reported | |
| Plasma | HPLC-PDA | 0.1 - 10 | >98.9 | 0.1 | |
| Human Plasma | LC-MS/MS | 0.0001 - 1.5 | >85 | 0.0001 |
Table 3: Performance Characteristics of Solid-Phase Extraction Methods
| Biological Matrix | Analytical Method | Linearity Range (µg/mL) | Recovery (%) | LLOQ (µg/mL) | Reference |
| Whole Blood | HPLC-UV | 0.2 - 20 | 98 | 0.2 | |
| Saliva | SPE-LC-DAD | 0.01 - 2 | Not Reported | 0.01 | |
| Plasma | LC-MS/MS | 0.2 - 5.0 | Not Reported | 0.2 | |
| Human Plasma | LC-MS/MS | 0.005 - 1.226 | >95 | 0.005 |
Experimental Protocols and Workflows
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples. It is often used for its simplicity and high-throughput applicability.
Protocol for Plasma/Serum:
-
Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add the appropriate volume of the internal standard working solution.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. Other organic solvents like methanol can also be used.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 13,500 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
Caption: Protein Precipitation Workflow for Lamotrigine Analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample clean-up technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Protocol for Serum:
-
Sample Aliquoting: Take 0.5 mL of serum in a glass tube.
-
Alkalinization: Add borate buffer (pH 9.8) to make the sample alkaline.
-
Internal Standard (IS) Spiking: Add the internal standard (e.g., thiopental).
-
Extraction: Add 10 mL of an organic solvent like chloroform or ethyl acetate and vortex for an appropriate time.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the analytical instrument.
Caption: Liquid-Liquid Extraction Workflow for Lamotrigine.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation method that can provide very clean extracts, minimizing matrix effects.
Protocol for Whole Blood:
-
Sample Pre-treatment: Dilute whole blood samples 1:1 with water.
-
Column Conditioning: Condition a C8 or Oasis HLB SPE cartridge by washing with methanol followed by water or a conditioning buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 10% methanol) to remove interferences.
-
Elution: Elute lamotrigine and the internal standard with a stronger solvent like methanol.
-
Analysis: The eluate can be directly injected or evaporated and reconstituted before analysis.
Caption: Solid-Phase Extraction Workflow for Lamotrigine Analysis.
Conclusion
The selection of an appropriate sample preparation technique is critical for the development of robust and reliable analytical methods for lamotrigine quantification. Protein precipitation offers speed and simplicity, making it suitable for high-throughput screening. Liquid-liquid extraction provides cleaner extracts than PPT but is more labor-intensive. Solid-phase extraction offers the highest degree of selectivity and extract cleanliness, which is often necessary for sensitive LC-MS/MS analyses. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most suitable sample preparation method for their specific analytical needs in lamotrigine monitoring.
References
Application Notes and Protocols for Lamotrigine-13C,d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamotrigine is an anti-epileptic drug used in the treatment of epilepsy and bipolar disorder.[1][2][3] Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. The use of stable isotope-labeled compounds, such as Lamotrigine-13C,d3, offers significant advantages in clinical pharmacokinetic studies. This internal standard allows for the differentiation between exogenously administered and endogenously present drugs, enabling precise quantification and the ability to conduct studies that would otherwise be complex or invasive.
The primary application of this compound is in "microdosing" and in absolute bioavailability studies, where a small, labeled intravenous (IV) dose is administered concurrently with an oral, unlabeled dose. This methodology allows researchers to determine the fraction of the orally administered drug that reaches systemic circulation without the need for a washout period, thus saving time and resources.[4][] This technique is particularly valuable in vulnerable populations, such as the elderly, where it minimizes disruption to their ongoing therapy.
Advantages of Using this compound in Pharmacokinetic Studies
-
High Precision and Accuracy: Co-administration of the stable isotope-labeled internal standard with the unlabeled drug allows for the correction of variability in sample preparation and analysis, leading to more precise and accurate pharmacokinetic data.
-
Reduced Inter-individual Variability: By using each subject as their own control, the impact of inter-individual physiological differences on pharmacokinetic parameters is minimized.
-
Simultaneous Determination of Absolute Bioavailability: This method allows for the simultaneous assessment of oral bioavailability and other pharmacokinetic parameters in a single study, which is more efficient than traditional separate study designs.
-
Studies in Special Populations: The use of a tracer dose of this compound is a non-invasive technique that is well-suited for studies in special populations, such as the elderly or pediatric patients, who may already be on a stable medication regimen.
-
No Radioactivity: As a stable isotope, this compound is non-radioactive, eliminating the need for specialized facilities and safety precautions associated with radiolabeled compounds.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of lamotrigine from a study utilizing a stable isotope-labeled intravenous formulation to compare immediate-release (IR) and extended-release (XR) formulations in elderly patients.
| Pharmacokinetic Parameter | Immediate-Release (IR) | Extended-Release (XR) |
| Tmax, ss (hours) | 1.3 | 3.0 |
| Absolute Bioavailability | 73% | 92% |
| AUC0-24h, ss | Bioequivalent to XR | Bioequivalent to IR |
| Cτ, ss | Bioequivalent to XR | Bioequivalent to IR |
| Cavg, ss | Bioequivalent to XR | Bioequivalent to IR |
| Concentration Fluctuation | - | 33% lower than IR |
| Peak Concentration (Cmax) | - | 15% lower than IR |
Data sourced from studies in elderly epilepsy patients.
Experimental Protocols
Protocol 1: Determination of Absolute Bioavailability and Steady-State Pharmacokinetics of Oral Lamotrigine Formulations
This protocol describes a two-period, crossover study to evaluate the absolute bioavailability and steady-state pharmacokinetics of an oral lamotrigine formulation using an intravenous administration of this compound.
1. Subject Selection and Preparation:
-
Enroll subjects who are at a steady-state dose of lamotrigine therapy.
-
Exclude patients with significant cardiac, renal, or hepatic dysfunction.
-
Ensure subjects fast for approximately 8 hours before drug administration and for 1.5 hours post-dose.
2. Study Design:
-
Employ a two-period, crossover design.
-
On the study day, substitute the subject's regular morning oral dose of lamotrigine with the investigational oral formulation.
-
Simultaneously, administer a 50 mg intravenous dose of this compound.
3. Drug Administration:
-
Oral Administration: Administer the unlabeled oral lamotrigine formulation.
-
Intravenous Administration: Administer a 50 mg dose of sterile, stable-labeled this compound intravenously.
4. Blood Sample Collection:
-
Collect blood samples into appropriate anticoagulant tubes at the following time points: pre-dose, and at 5 minutes, 30 minutes, 1, 1.5, 2, 3, 4, 6, 8, 24, 48, 72, and 96 hours post-dose.
-
Immediately centrifuge the collected blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
5. Bioanalytical Method - LC-MS/MS:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Perform a protein precipitation extraction by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method to simultaneously quantify the concentrations of unlabeled lamotrigine and this compound in the plasma samples.
-
Liquid Chromatography (LC): Employ a C18 analytical column with a gradient mobile phase (e.g., a mixture of water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both unlabeled lamotrigine and this compound.
-
-
Data Analysis:
-
Construct calibration curves for both analytes.
-
Calculate the concentrations of unlabeled lamotrigine and this compound in the unknown samples.
-
Perform non-compartmental pharmacokinetic analysis using software such as WinNonlin to determine pharmacokinetic parameters including AUC, Cmax, Tmax, and bioavailability.
-
Visualizations
References
- 1. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Efficacy and safety of lamotrigine in the treatment of bipolar disorder across the lifespan: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilization of Lamotrigine-13C,d3 in Bioequivalence Studies of Lamotrigine Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamotrigine is an anti-epileptic drug used for treating focal and generalized seizures.[1][2] The assessment of bioequivalence between different formulations of lamotrigine is a critical step in generic drug development and for evaluating new formulations, such as extended-release tablets.[3][4] Bioequivalence studies aim to demonstrate that the rate and extent of absorption of the active ingredient in two or more drug products are not significantly different. Accurate and precise quantification of lamotrigine in biological matrices is paramount for the successful conduct of these studies. The use of a stable isotope-labeled internal standard, such as Lamotrigine-13C,d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is considered the gold standard for such bioanalytical assays.[1] This internal standard perfectly mimics the physicochemical properties of lamotrigine, thereby compensating for variability during sample preparation and analysis, leading to highly reliable data.
This application note provides detailed protocols and data presentation for the use of this compound in bioequivalence studies of lamotrigine formulations.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters obtained from bioequivalence studies comparing immediate-release (IR) and extended-release (XR) formulations of lamotrigine. The use of a stable isotope-labeled internal standard was crucial in obtaining the high-quality data necessary for these comparisons.
Table 1: Pharmacokinetic Parameters of Immediate-Release (IR) and Extended-Release (XR) Lamotrigine Formulations at Steady-State
| Parameter | Immediate-Release (IR) | Extended-Release (XR) |
| Cmax, ss (µg/mL) | - | 15% lower than IR |
| Tmax, ss (hours) | 1.3 | 3.0 |
| AUC0-24h, ss (µg·h/mL) | Similar to XR | Similar to IR |
| Cavg, ss (µg/mL) | Similar to XR | Similar to IR |
| Cτ, ss (µg/mL) | Similar to XR | Similar to IR |
| Fluctuation (%) | - | 33% lower than IR |
| Absolute Bioavailability (%) | 73 | 92 |
Table 2: Bioequivalence Assessment of Two Lamotrigine 50 mg Tablet Formulations in Healthy Volunteers
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (µg/mL) | 2.226 ± 0.355 | 2.314 ± 0.414 | 80-125% |
| AUC0-120 (µg·h/mL) | 69.277 ± 13.432 | 70.148 ± 10.824 | 80-125% |
| AUC0-∞ (µg·h/mL) | 77.532 ± 15.255 | 78.524 ± 16.000 | 80-125% |
Experimental Protocols
A robust and validated bioanalytical method is essential for bioequivalence studies. The following protocols are based on established methods for the quantification of lamotrigine in human plasma using this compound as an internal standard.
1. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of lamotrigine and this compound in methanol.
-
Working Standard Solutions: Prepare working standard solutions of lamotrigine by serial dilution of the stock solution with a methanol-water (50:50, v/v) mixture to create calibration standards.
-
Internal Standard Working Solution (500 ng/mL): Prepare a working solution of this compound in a methanol-water (50:50, v/v) mixture.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the working standard solutions to obtain calibration standards at concentrations ranging from 5.02 to 1226.47 ng/mL. QC samples are prepared at low, medium, and high concentrations in a similar manner.
2. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol employs solid-phase extraction for the cleanup and concentration of lamotrigine and the internal standard from plasma samples.
-
Aliquoting: Transfer 0.300 mL of the plasma sample (calibrator, QC, or unknown) into a polypropylene tube.
-
Internal Standard Addition: Add 0.050 mL of the 500.00 ng/mL this compound internal standard working solution to each tube and vortex for approximately 30 seconds.
-
Dilution: Add 0.400 mL of water to each tube and vortex for another 30 seconds.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) by passing 0.500 mL of methanol followed by 0.500 mL of water.
-
Sample Loading: Load the entire sample mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water followed by 1.0 mL of methanol-water (20:80, v/v).
-
Elution: Elute lamotrigine and the internal standard with 300 µL of methanol.
-
Injection: Inject an aliquot (e.g., 2.0 µL) of the eluate into the LC-MS/MS system.
3. LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of lamotrigine.
-
Liquid Chromatography System: A standard HPLC or UPLC system.
-
Column: Chromolith® SpeedROD; RP-18e (50-4.6 mm i.d.) or equivalent.
-
Mobile Phase: Acetonitrile and 5±0.1 mM ammonium formate solution (90:10, v/v).
-
Flow Rate: 0.500 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lamotrigine: m/z 256.1 → 211.3
-
This compound: m/z 262.1 → 217.2
-
Visualizations
Caption: Workflow of a typical crossover bioequivalence study.
Caption: Role of this compound as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients: Use of stable isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Lamotrigine in Human Plasma using Liquid-Liquid Extraction Coupled with LC-MS/MS
Abstract
This application note details a robust and reproducible liquid-liquid extraction (LLE) protocol for the quantification of lamotrigine in human plasma. The method incorporates a stable isotope-labeled internal standard (Lamotrigine-¹³C₃, d₃) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The straightforward LLE procedure, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a reliable and efficient workflow for researchers, scientists, and drug development professionals.
Introduction
Lamotrigine is a second-generation antiepileptic drug widely used for the treatment of focal and generalized seizures, as well as in the management of bipolar disorder.[1] Monitoring its plasma concentration is crucial for optimizing therapeutic outcomes and minimizing adverse effects.[2] While various extraction techniques exist, liquid-liquid extraction offers a simple, cost-effective, and efficient method for sample clean-up prior to instrumental analysis.[3][4] The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C₃, d₃, is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample preparation and potential matrix effects.[5] This protocol provides a detailed methodology for the extraction and subsequent analysis of lamotrigine in human plasma.
Experimental Protocol
Materials and Reagents
-
Lamotrigine analytical standard
-
Lamotrigine-¹³C₃, d₃ internal standard (ISTD)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade ethyl acetate
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Human plasma (K₃EDTA)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
Lamotrigine Stock Solution (1 mg/mL): Accurately weigh and dissolve lamotrigine in methanol.
-
ISTD Stock Solution (1 mg/mL): Accurately weigh and dissolve Lamotrigine-¹³C₃, d₃ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the lamotrigine stock solution in a methanol-water (50:50, v/v) mixture to create calibration curve standards.
-
ISTD Working Solution (500 ng/mL): Dilute the ISTD stock solution in a methanol-water (50:50, v/v) mixture.
-
Carbonate Buffer (pH 10): Prepare a solution of sodium carbonate and sodium bicarbonate in deionized water, adjusting the pH to 10.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 250 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the ISTD working solution (e.g., chloramphenicol as used in one study, though an isotopic standard is preferred). For this protocol, Lamotrigine-¹³C₃, d₃ is the recommended internal standard.
-
Add 250 µL of carbonate buffer (pH 10).
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 10 minutes to ensure thorough mixing.
-
Centrifuge the tubes at 3500 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., acetonitrile: 5 mM ammonium formate solution (90:10, v/v)).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance characteristics of methods for lamotrigine quantification, providing a benchmark for expected results.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 5.02–1226.47 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL | |
| Lower Limit of Detection (LOD) | < 0.1 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low QC (12.52 ng/mL) | < 3.0% | < 3.0% | within ±6.0% | |
| Medium QC (391.28 ng/mL) | < 3.0% | < 3.0% | within ±6.0% | |
| High QC (978.20 ng/mL) | < 3.0% | < 3.0% | within ±6.0% |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery | Reference |
| Lamotrigine (Low QC) | 73.2 ± 4.5% | |
| Lamotrigine (Medium QC) | 78.0 ± 9.5% | |
| Lamotrigine (High QC) | 80.2 ± 1.0% | |
| Lamotrigine-¹³C₃, d₃ (ISTD) | 65.1 ± 7.7% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Liquid-Liquid Extraction Workflow for Lamotrigine.
References
- 1. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Lamotrigine analysis with Lamotrigine-13C,d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Lamotrigine, with a focus on overcoming matrix effects using its stable isotope-labeled internal standard, Lamotrigine-13C,d3.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact Lamotrigine analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification of Lamotrigine.[1][2] For instance, endogenous components in human plasma can interfere with the ionization of Lamotrigine during LC-MS/MS analysis, compromising the precision and accuracy of the results.[1]
Q2: How does using this compound as an internal standard help overcome matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Lamotrigine. Since it is structurally identical to the analyte, it co-elutes and experiences the same matrix effects (ion suppression or enhancement). By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.
Q3: I am observing significant ion suppression in my Lamotrigine analysis. What are the common causes and how can I mitigate them?
A3: Common causes of ion suppression include residual phospholipids from the sample matrix, salts from buffers, and other endogenous materials. To mitigate this:
-
Optimize Sample Preparation: Employ a robust sample preparation technique like Solid Phase Extraction (SPE) to effectively remove interfering components. Protein precipitation is a simpler method but may result in more significant matrix effects as it is less selective in removing interferences.
-
Chromatographic Separation: Ensure adequate chromatographic separation of Lamotrigine from the matrix components. Adjusting the mobile phase composition or using a different column can improve separation.
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned, using this compound is a highly effective way to compensate for unavoidable matrix effects.
Q4: My Lamotrigine peak shape is poor (e.g., broad, tailing). What should I check?
A4: Poor peak shape can be caused by several factors:
-
pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of Lamotrigine. At a pH below 4, the protonated form of Lamotrigine dominates, which can improve peak shape in reverse-phase chromatography.
-
Column Choice: Ensure you are using an appropriate column. C18 and CN columns have been successfully used for Lamotrigine analysis.
-
Sample Solvent: The solvent used to reconstitute the final extract should be compatible with the mobile phase to avoid peak distortion.
Q5: How is the matrix effect quantitatively assessed?
A5: The matrix effect is typically assessed by calculating the matrix factor (MF). This is done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The use of an internal standard helps to correct for these variations.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Lamotrigine in Human Plasma
This protocol is based on methodologies described in the literature for the robust quantification of Lamotrigine and its stable isotope-labeled internal standard in human plasma.
-
Sample Pre-treatment:
-
Thaw human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 5 µL of the this compound internal standard working solution.
-
Add 200 µL of 0.05 M sodium hydroxide and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB (1 cm³, 30 mg) SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of water.
-
Further wash the cartridge with 1.0 mL of a methanol-water (20:80, v/v) solution.
-
-
Elution:
-
Elute Lamotrigine and the internal standard from the cartridge with 300 µL of methanol.
-
-
Analysis:
-
The eluate can be directly injected into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Parameters
The following are typical starting parameters for LC-MS/MS analysis of Lamotrigine. Optimization may be required based on your specific instrumentation.
-
Liquid Chromatography:
-
Column: Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.) or equivalent.
-
Mobile Phase: Acetonitrile: 5 mM ammonium formate solution (90:10, v/v).
-
Flow Rate: 0.500 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Source Temperature: 450 °C.
-
Ion Spray Voltage: 2000 V.
-
MRM Transitions:
-
Lamotrigine: m/z 256.0 → 211.0.
-
This compound: (adjust for isotopic labeling, typically +6 or +7 Da shift from the parent compound).
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 1500 ng/mL | |
| 5.02 - 1226.47 ng/mL | ||
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | |
| 5.02 ng/mL | ||
| Intra-day Precision (%CV) | < 3.0% | |
| < 13.0% | ||
| Inter-day Precision (%CV) | < 3.0% | |
| < 8.0% | ||
| Accuracy | within ±6.0% | |
| Mean Absolute Matrix Factor | 0.82 - 0.86 | |
| Recovery | 98% - 100% |
Visualizations
Caption: Experimental workflow for Lamotrigine analysis.
Caption: Logic of overcoming matrix effects with a SIL-IS.
References
Improving sensitivity of Lamotrigine detection in LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of Lamotrigine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the sensitivity and robustness of your analytical method.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for Lamotrigine detection by LC-MS/MS?
A1: The best signal for Lamotrigine is typically achieved using electrospray ionization (ESI) in the positive ion mode.[1] Lamotrigine readily accepts a proton in an acidic mobile phase, forming a protonated precursor ion ([M+H]+) at an m/z of approximately 256.0.[1]
Q2: What are the most common precursor and product ions for Lamotrigine in MS/MS?
A2: The most abundant precursor ion for Lamotrigine is the protonated molecule [M+H]+ at m/z 256.0. The most sensitive and selective product ion for quantification is typically found at m/z 211.0.[1] Other characteristic product ions may be observed at m/z 186.0 and 143.0.[1]
Q3: What type of internal standard (IS) is recommended for Lamotrigine analysis?
A3: The gold standard is a stable isotope-labeled (SIL) internal standard, such as Lamotrigine-¹³C₃,d₃.[2] A SIL-IS is the most effective way to compensate for matrix effects, as well as variability in extraction and ionization, ensuring the highest accuracy and precision. If a SIL-IS is unavailable, a structural analog like 3,5-diamino-6-phenyl-1,2,4-triazine can be used.
Q4: What are the expected recovery rates for Lamotrigine from biological matrices?
A4: With optimized extraction methods, high recovery rates are achievable. For example, solid-phase extraction (SPE) has been shown to yield overall recoveries of around 97.9% for Lamotrigine. Another study reported absolute recoveries between 83.8% and 90.7% using protein precipitation.
Q5: What is a typical linear range and lower limit of quantification (LLOQ) for Lamotrigine in plasma?
A5: The linear range and LLOQ can vary depending on the method's sensitivity. Validated methods have demonstrated a broad linear range, for instance, from 0.025 to 10.000 µg/mL. Highly sensitive methods have achieved LLOQs as low as 0.1 ng/mL in human plasma.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Lamotrigine.
Issue 1: Poor Sensitivity / Low Signal Intensity
If you are experiencing low signal intensity for Lamotrigine, consider the following troubleshooting steps:
-
Workflow for Improving Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: High Background Noise or Matrix Effects
High background noise can interfere with the detection and quantification of Lamotrigine. Matrix effects, such as ion suppression or enhancement, can also compromise accuracy.
-
Strategy for Reducing Matrix Effects
Caption: A systematic approach to mitigating matrix effects.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)
An ideal peak shape is crucial for accurate integration and quantification.
-
Logic for Diagnosing Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from a validated method and is effective for cleaning up plasma samples.
-
Cartridge Conditioning : Condition an Oasis HLB (1 cm³, 30 mg) or a similar polymeric reversed-phase SPE cartridge with 1.0 mL of methanol, followed by 2.0 mL of water.
-
Sample Preparation : To 100 µL of plasma, add the internal standard.
-
Sample Loading : Load the prepared plasma sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of a 20:80 (v/v) methanol-water mixture.
-
Elution : Elute Lamotrigine and the internal standard with 300-1000 µL of methanol.
-
Final Step : The eluate can either be injected directly or evaporated to dryness and reconstituted in the mobile phase.
Protocol 2: Protein Precipitation (PPT)
A simpler, though potentially less clean, extraction method.
-
Sample Preparation : To 50 µL of plasma, add 100 µL of acetonitrile containing the internal standard.
-
Precipitation : Vortex the mixture vigorously to precipitate proteins.
-
Centrifugation : Centrifuge the sample (e.g., at 4000 rpm for 5 minutes).
-
Supernatant Transfer : Carefully transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Methods
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Recovery | High (~98%) | Good (84-91%) | Method Dependent |
| Matrix Effect | Low | Moderate to High | Low to Moderate |
| Throughput | Moderate | High | Low to Moderate |
| Cost | High | Low | Low |
| Recommendation | Ideal for achieving the lowest LLOQ and highest data quality. | Suitable for high-throughput screening when matrix effects are managed. | A good alternative to SPE when cost is a concern. |
Table 2: Summary of LC-MS/MS Method Parameters from Literature
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Reference | Shah et al. | Hotha et al. | de Castro et al. | Svobodová et al. |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Dried Blood Spots |
| Sample Prep | SPE | LLE | PPT | SPE |
| LC Column | BetaBasic C8 | Discovery CN | Agilent Poroshell 120 SB-C18 | Kinetex® C18 |
| Mobile Phase | Methanol:0.03% Formic Acid (90:10) | 0.1% Formic Acid:Methanol (20:80) | Gradient with 0.1% Formic Acid in Water/Methanol | Gradient with Formic Acid in Water/Acetonitrile |
| LLOQ | 0.025 µg/mL | 0.1 ng/mL | 0.5 µg/mL | 0.1 µg/mL |
| Linear Range | 0.025 - 10.0 µg/mL | 0.1 - 1500 ng/mL | 0.5 - 50.0 µg/mL | 0.1 - 20 µg/mL |
| Internal Standard | Structural Analog | Fluconazole | Carbamazepine | Isotope-Labeled |
This table presents a summary of parameters from different validated methods to illustrate the range of possible approaches. Specific conditions should be optimized for your instrumentation and application.
References
Technical Support Center: Stability of Lamotrigine-13C,d3 in Frozen Plasma
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice regarding the stability of Lamotrigine-13C,d3 in frozen plasma samples. The following question-and-answer format directly addresses common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in frozen human plasma?
In bioanalytical practice, the stability of a stable isotope-labeled internal standard (SIL-IS) like this compound is presumed to be identical to that of the unlabeled analyte, lamotrigine. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) support this approach, especially for SIL-IS that are structurally almost identical to the analyte. Extensive studies have demonstrated that lamotrigine is stable in human plasma under various frozen storage conditions. Therefore, this compound is expected to exhibit similar stability.
Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo?
Based on stability studies of lamotrigine, plasma samples can undergo at least three freeze-thaw cycles without significant degradation of the analyte.[1] It is crucial to minimize the number of cycles whenever possible. If multiple analyses are anticipated, it is best practice to aliquot samples upon initial processing.
Q3: What is the recommended long-term storage temperature for plasma samples containing this compound?
For long-term storage, it is recommended to keep plasma samples at -20°C or lower. Studies have shown lamotrigine to be stable for extended periods at these temperatures. For instance, long-term stability of lamotrigine in human serum at -20°C has been demonstrated for as long as 975 days.[1] Another study confirmed stability in plasma for at least 98 days at -70°C.[2] Storage at -80°C has also been shown to control degradation, particularly in hemolyzed samples.[3]
Q4: Can hemolysis of plasma samples affect the stability of this compound?
Yes, hemolysis can impact the stability of lamotrigine, and therefore likely this compound. In hemolyzed plasma, degradation of lamotrigine has been observed, particularly at higher percentages of hemolysis (e.g., 5%) when stored at -20°C.[3] Storing hemolyzed samples at a lower temperature, such as -80°C, has been shown to mitigate this degradation. The use of a stable-labeled internal standard like this compound is crucial in these cases to ensure that observed changes are due to actual degradation and not matrix effects like ion suppression or enhancement.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent internal standard (this compound) response across a batch. | Sample degradation due to improper handling or storage. | - Ensure samples were consistently stored at the recommended temperature (-20°C or below).- Minimize the time samples spend at room temperature during processing.- Verify that the number of freeze-thaw cycles has not exceeded three. |
| Low recovery of this compound. | Issues with the extraction procedure. | - Review the sample extraction protocol for any deviations.- Ensure complete thawing and vortexing of samples before extraction.- Evaluate the efficiency of the protein precipitation or solid-phase extraction steps. |
| Degradation is observed in some samples but not others. | Presence of hemolysis in affected samples. | - Visually inspect all samples for signs of hemolysis.- If hemolysis is present, consider re-analyzing a separate aliquot if available.- For future studies with potentially hemolyzed samples, store them at -80°C immediately after collection. |
Experimental Protocols and Data
Long-Term Stability Assessment of Lamotrigine in Frozen Plasma
Objective: To determine the stability of lamotrigine in human plasma stored at frozen temperatures over an extended period.
Methodology:
-
Sample Preparation: Prepare quality control (QC) samples by spiking known concentrations of lamotrigine (low, medium, and high) into blank human plasma.
-
Storage: Store the QC samples in a calibrated freezer at a specified temperature (e.g., -20°C, -70°C).
-
Analysis: At designated time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples.
-
Quantification: Thaw the samples, extract lamotrigine and the internal standard (this compound), and analyze them using a validated LC-MS/MS method.
-
Comparison: Compare the measured concentrations of the stored QC samples to the nominal concentrations and to the concentrations of freshly prepared QC samples. The mean concentration at each level should be within ±15% of the nominal concentration.
Quantitative Data Summary:
| Storage Temperature | Duration | Analyte | Mean Concentration Change (%) | Reference |
| -20°C | 975 days | Lamotrigine | Within acceptable limits | |
| -70°C | 98 days | Lamotrigine | Within acceptable limits | |
| -30°C | 3 months | Lamotrigine | Within acceptable limits | |
| -80°C (5% hemolyzed plasma) | 71 days | Lamotrigine | < 10% bias | |
| -20°C (5% hemolyzed plasma) | 71 days | Lamotrigine | up to 31% degradation |
Freeze-Thaw Stability Assessment of Lamotrigine in Plasma
Objective: To evaluate the stability of lamotrigine in human plasma subjected to multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation: Prepare low and high concentration QC samples by spiking lamotrigine into blank human plasma.
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat this cycle for a specified number of times (e.g., three cycles).
-
-
Analysis: After the final thaw, process and analyze the QC samples using a validated LC-MS/MS method.
-
Comparison: Compare the concentrations of the freeze-thaw samples to those of freshly prepared QC samples that have not undergone freezing. The mean concentration should be within ±15% of the nominal concentration.
Quantitative Data Summary:
| Number of Cycles | Storage Temperature | Analyte | Mean Concentration Change (%) | Reference |
| 3 | -20°C / Room Temp | Lamotrigine | Within acceptable limits | |
| 3 | -70°C / Room Temp | Lamotrigine | Within acceptable limits | |
| 3 | -30°C / Room Temp | Lamotrigine | Within acceptable limits |
Visualizations
Caption: Workflow for assessing the stability of an analyte in plasma.
References
Addressing ion suppression in the ESI source for Lamotrigine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in the ESI source during Lamotrigine analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Lamotrigine analysis?
A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the target analyte, Lamotrigine, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[3] In the analysis of biological samples like plasma, endogenous components such as salts, proteins, and particularly phospholipids are common causes of ion suppression.[4]
Q2: What are the primary causes of ion suppression when analyzing Lamotrigine in biological samples?
A2: The most common causes of ion suppression in Lamotrigine analysis from biological matrices include:
-
Endogenous Matrix Components: Biological samples are complex mixtures. Phospholipids, salts, and other endogenous molecules can co-elute with Lamotrigine and compete for ionization in the ESI source.[4]
-
Sample Preparation Method: Inadequate sample cleanup can leave behind significant amounts of matrix components. For instance, protein precipitation is known to be less effective at removing phospholipids compared to Solid-Phase Extraction (SPE).
-
Mobile Phase Composition: The choice of mobile phase additives, such as trifluoroacetic acid (TFA), can suppress ionization. It is recommended to use additives like formic acid or ammonium formate at low concentrations.
-
High Analyte Concentration: At very high concentrations, Lamotrigine itself can cause self-suppression of its signal.
Q3: How can I determine if my Lamotrigine analysis is affected by ion suppression?
A3: Two primary experimental methods can be used to assess ion suppression:
-
Post-Column Infusion (PCI): This qualitative technique helps identify the regions in the chromatogram where ion suppression occurs. A solution of Lamotrigine is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the Lamotrigine signal baseline indicates the retention time of interfering components.
-
Post-Extraction Spike Analysis: This quantitative method determines the extent of ion suppression. The response of Lamotrigine in a neat solution is compared to its response when spiked into an extracted blank matrix sample. The percentage of signal suppression can then be calculated.
Q4: What is the most effective way to compensate for ion suppression in Lamotrigine analysis?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as Lamotrigine-¹³C₃,d₃, is the most robust and effective method to compensate for ion suppression. A SIL-IS co-elutes with Lamotrigine and experiences the same degree of ion suppression. By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability caused by matrix effects is normalized, leading to more accurate and precise results.
Troubleshooting Guides
Issue: Low Lamotrigine Signal Intensity or Poor Reproducibility
This guide provides a step-by-step approach to troubleshooting and mitigating ion suppression affecting your Lamotrigine analysis.
Caption: Troubleshooting workflow for ion suppression in Lamotrigine analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Lamotrigine Analysis
| Sample Preparation Method | Typical Recovery of Lamotrigine | Effectiveness in Reducing Ion Suppression | Reference |
| Protein Precipitation | >90% | Less effective; significant residual phospholipids. | |
| Liquid-Liquid Extraction (LLE) | 85-95% | More effective than protein precipitation. | |
| Solid-Phase Extraction (SPE) | 65-80% | Highly effective in removing phospholipids and other interferences. |
Table 2: Effect of Mobile Phase Additives on Lamotrigine ESI Signal
| Mobile Phase Additive (in water/acetonitrile) | Effect on Lamotrigine Signal | Recommendation | Reference |
| 0.1% Formic Acid | Good protonation, enhances signal intensity. | Recommended | |
| 5 mM Ammonium Formate | Enhances the abundance of the protonated parent ion. | Recommended | |
| 0.1% Trifluoroacetic Acid (TFA) | Can cause significant ion suppression. | Not Recommended |
Experimental Protocols
Protocol 1: Assessing Ion Suppression using Post-Column Infusion (PCI)
This protocol describes how to identify chromatographic regions causing ion suppression.
Caption: Experimental workflow for Post-Column Infusion (PCI).
Detailed Steps:
-
Prepare Lamotrigine Infusion Solution: Prepare a solution of Lamotrigine in the mobile phase at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).
-
System Setup:
-
Place the Lamotrigine solution in a syringe and mount it on a syringe pump.
-
Using a T-fitting, connect the syringe pump outlet to the eluent stream between the analytical column and the mass spectrometer's ESI probe.
-
-
Establish a Stable Baseline:
-
Begin the infusion of the Lamotrigine solution at a low, constant flow rate (e.g., 10 µL/min).
-
Monitor the MRM transition for Lamotrigine until a stable baseline signal is achieved.
-
-
Inject Blank Matrix:
-
Inject a blank plasma sample that has been processed using your standard sample preparation method.
-
-
Data Analysis:
-
Observe the Lamotrigine signal chromatogram. Any significant and reproducible drop in the baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of matrix components that interfere with Lamotrigine's ionization.
-
Protocol 2: Solid-Phase Extraction (SPE) for Lamotrigine from Human Plasma
This protocol provides a detailed methodology for extracting Lamotrigine from plasma using SPE to minimize matrix effects.
Materials:
-
Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges (e.g., 1 cc, 10 mg)
-
Human plasma
-
Lamotrigine stock solution
-
Internal Standard (IS) stock solution (e.g., Papaverine or Lamotrigine-¹³C₃,d₃)
-
Methanol
-
Acetonitrile
-
Distilled water
-
0.1% Formic acid in water
Procedure:
-
Sample Preparation:
-
For a calibration standard, mix 50 µL of blank human plasma with the appropriate volume of Lamotrigine working solution, 100 µL of IS working solution, and dilute with distilled water to a final volume of 500 µL.
-
For a QC or unknown sample, mix 50 µL of the plasma sample with 100 µL of IS working solution and 350 µL of distilled water.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge by passing 1.0 mL of methanol followed by 1.0 mL of distilled water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the 500 µL prepared plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of distilled water, twice. This step removes polar interferences.
-
-
Elution:
-
Elute Lamotrigine and the IS from the cartridge with 500 µL of an acetonitrile/methanol (9/1, v/v) solution.
-
-
Final Preparation for LC-MS/MS Injection:
-
Dilute the eluate at least four-fold with 0.1% formic acid.
-
Filter the final solution through a 0.2 µm filter.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lamotrigine Analysis by LC-MS/MS
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working on the bioanalysis of Lamotrigine using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize carryover and ensure the accuracy and reliability of your analytical data.
Troubleshooting Guide: Minimizing Lamotrigine Carryover
Carryover of lamotrigine can be a significant issue in LC-MS/MS analysis, leading to inaccurate quantification, especially at the lower limit of quantification (LLOQ). This guide provides a systematic approach to identifying and mitigating the sources of carryover in your experiments.
Q1: I am observing significant carryover of lamotrigine in my blank injections following a high concentration sample. What are the primary sources of this carryover?
A1: Lamotrigine carryover in LC-MS/MS analysis can originate from several components of the system. The most common sources are the autosampler, the analytical column, and the mass spectrometer's ion source. Lamotrigine, with its amine functionalities, can exhibit adsorptive properties, leading to its retention on various surfaces.
A systematic way to identify the source of carryover is to inject a blank sample after a high concentration standard and observe the carryover peak. Then, systematically bypass components of the LC system to isolate the source.
Troubleshooting Workflow for Identifying Carryover Source
Caption: A logical workflow to systematically identify the source of lamotrigine carryover.
Q2: My troubleshooting points towards the autosampler as the main source of carryover. What specific steps can I take to minimize it?
A2: Autosampler carryover is often due to adsorption of the analyte onto the needle, syringe, and valve components. To mitigate this, optimizing the wash sequence is crucial.
-
Wash Solution Composition: A single solvent may not be effective. A multi-step wash protocol using a sequence of solvents with different polarities and pH can be more efficient. For lamotrigine, which is a basic compound, an acidic wash solution can help to ionize it and remove it from surfaces. This can be followed by a strong organic solvent to remove any remaining non-specific binding.
-
Needle Wash: Ensure the exterior of the needle is thoroughly washed. Some systems allow for a "needle dip" or "needle wash" step where the exterior of the needle is rinsed.
-
Injection Mode: If your autosampler allows, experiment with different injection modes (e.g., partial loop vs. full loop) as this can influence the contact of the sample with different surfaces.
| Wash Solution Component | Purpose | Example Concentration |
| Acidic Solution | Ionize and solubilize lamotrigine | 0.1-2% Formic Acid in Water |
| Strong Organic Solvent | Remove non-specific binding | Acetonitrile or Methanol |
| Mobile Phase B | Equilibrate with running conditions | As per your method |
Table 1: Recommended components for an effective autosampler wash solution for lamotrigine analysis.
Q3: I've optimized my autosampler wash, but I still see carryover. How can I address column-related carryover for lamotrigine?
A3: Column carryover occurs when lamotrigine is strongly retained on the stationary phase and is not completely eluted during the gradient.
-
Gradient Elution: Ensure your gradient is steep enough at the end to elute all the lamotrigine. A high percentage of a strong organic solvent (e.g., acetonitrile or methanol) is necessary.
-
Column Wash: Incorporate a high organic wash step at the end of each run. Cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.[1]
-
Column Chemistry: Consider the choice of your analytical column. While C18 columns are commonly used, experimenting with different stationary phases (e.g., C8, Phenyl-Hexyl) might reduce strong interactions with lamotrigine.[2][3]
-
Mobile Phase pH: The pH of your mobile phase can influence the retention and peak shape of lamotrigine. Since lamotrigine has a pKa of around 5.7, a mobile phase pH below this will ensure it is in its ionized form, which may reduce strong hydrophobic interactions with the stationary phase.
Experimental Workflow for Lamotrigine Analysis
Caption: A typical experimental workflow for the analysis of lamotrigine by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q4: What are the typical LC-MS/MS parameters for lamotrigine analysis?
A4: While the optimal parameters will depend on your specific instrumentation, here is a summary of commonly used conditions based on published methods.
| Parameter | Typical Conditions |
| LC Column | C18 (e.g., Kinetex®, BetaBasic™) or Phenyl-Hexyl, typically with a particle size of 2.6 µm to 5 µm.[2][4] |
| Mobile Phase A | 0.1% Formic Acid in Water or an ammonium formate buffer (e.g., 5 mM). |
| Mobile Phase B | Acetonitrile or Methanol. |
| Flow Rate | 0.2 - 0.65 mL/min. |
| Injection Volume | 1 - 10 µL. |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode. |
| MRM Transitions | The most common precursor ion for lamotrigine is [M+H]+ at m/z 256.0. Product ions vary, but a common transition is m/z 256.0 → 211.0. It is always recommended to optimize these on your instrument. |
Table 2: Summary of typical LC-MS/MS conditions for lamotrigine analysis.
Q5: What sample preparation techniques are recommended for lamotrigine analysis in plasma?
A5: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method, often performed with acetonitrile or methanol. It is suitable for many applications.
-
Solid-Phase Extraction (SPE): SPE provides a cleaner extract, which can reduce matrix effects and potentially minimize carryover by removing more interfering substances before injection. Both reversed-phase and mixed-mode SPE cartridges can be effective for lamotrigine.
Q6: Can the internal standard also exhibit carryover?
A6: Yes, the internal standard (IS) can also be subject to carryover. It is important to monitor the blank injections for any signal at the MRM transition of the IS. If carryover is observed for the IS, the same troubleshooting principles described for lamotrigine should be applied. Using a stable isotope-labeled internal standard (e.g., lamotrigine-¹³C₃, d₃) is highly recommended as its chemical properties are very similar to the analyte, and it will likely exhibit similar carryover behavior, which can help in normalizing the results.
Q7: How much carryover is considered acceptable?
A7: The acceptable level of carryover depends on the specific bioanalytical method validation guidelines being followed (e.g., FDA or EMA). Generally, the response of the analyte in a blank sample immediately following the highest calibration standard should not be more than 20% of the response of the lower limit of quantification (LLOQ) standard. For the internal standard, the response in the blank should be less than 5% of the response in the LLOQ standard.
References
Technical Support Center: Lamotrigine Quantification in Hemolyzed Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with lamotrigine quantification in hemolyzed plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is hemolysis and how can it affect lamotrigine quantification?
A1: Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their intracellular contents, including hemoglobin and various enzymes, into the plasma or serum.[1] This can interfere with analytical methods for quantifying lamotrigine in several ways:
-
Analyte Degradation: Components released from red blood cells can degrade lamotrigine, leading to artificially low measured concentrations.[2][3]
-
Matrix Effects: The altered composition of hemolyzed plasma can affect the ionization efficiency of lamotrigine and its internal standard in mass spectrometry-based assays, leading to inaccurate results.[2]
-
Spectrophotometric Interference: Hemoglobin has a strong absorbance spectrum that can interfere with colorimetric or UV-based detection methods.[1]
Q2: Is there an acceptable level of hemolysis for lamotrigine testing?
A2: The acceptable level of hemolysis can vary depending on the analytical method and the laboratory's validation parameters.
-
One study demonstrated that lamotrigine is stable in plasma with 1% hemolysis when stored at -20°C for up to 71 days.
-
However, at 5% hemolysis , significant degradation of lamotrigine (biases of -16% to -31%) was observed after 21 days at -20°C.
-
Some laboratory manuals state that "gross hemolysis" is a reason for sample rejection, while others indicate it is acceptable. It is crucial to consult the specific assay's validation data and the laboratory's standard operating procedures (SOPs).
Q3: How does storage temperature affect the stability of lamotrigine in hemolyzed plasma?
A3: Storage temperature is a critical factor in maintaining the stability of lamotrigine in hemolyzed samples. Storing samples at -80°C has been shown to control the degradation of lamotrigine, with a bias of less than 10% for up to 71 days at both 1% and 5% hemolysis levels. In contrast, storage at -20°C is not sufficient to prevent degradation in samples with 5% hemolysis.
Q4: Can any additives be used to stabilize lamotrigine in hemolyzed plasma?
A4: The addition of a preservative like 0.4% H3PO4 (phosphoric acid) has been investigated. It was found to be effective for a short period, maintaining stability for up to 21 days at both 1% and 5% hemolysis. However, significant degradation was observed after 47 days of storage at -20°C.
Q5: What is the recommended course of action if I receive a hemolyzed sample for lamotrigine analysis?
A5: If you receive a hemolyzed sample, the recommended actions are:
-
Assess the degree of hemolysis: If your laboratory has a validated method for quantifying the hemolysis index (H-index), use it to determine the level of hemolysis.
-
Consult laboratory guidelines: Follow your laboratory's established criteria for sample acceptance or rejection based on the hemolysis level.
-
Prioritize analysis of less hemolyzed samples: If multiple samples are available, choose the one with the least visible hemolysis.
-
Consider storage conditions: If the sample must be stored before analysis, freezing at -80°C is recommended to minimize degradation.
-
Qualify results: If analysis of a hemolyzed sample is unavoidable and the hemolysis level exceeds validated limits, the results should be reported with a cautionary note indicating the potential for inaccuracy due to hemolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of lamotrigine in hemolyzed plasma.
| Issue | Potential Cause | Troubleshooting Steps |
| Low lamotrigine recovery or concentration in known positive samples. | Analyte degradation due to hemolysis. | 1. Review sample handling and storage: Ensure samples were promptly centrifuged and the plasma separated. Confirm storage temperature was appropriate (ideally -80°C for hemolyzed samples).2. Evaluate the degree of hemolysis: If possible, quantify the hemolysis index. Results from samples with >1% hemolysis stored at -20°C may be compromised.3. Re-analyze if possible: If a backup sample is available and has been stored at -80°C, re-analysis may yield more accurate results. |
| High variability between replicate measurements of the same hemolyzed sample. | Inconsistent matrix effects or non-homogenous sample. | 1. Ensure proper sample mixing: Gently invert the thawed plasma sample before aliquoting for analysis.2. Check instrument performance: Run system suitability tests and quality control samples to ensure the analytical system is functioning correctly.3. Investigate matrix effects: Perform a post-extraction addition experiment to assess ion suppression or enhancement caused by the hemolyzed matrix. |
| Unexpectedly high lamotrigine concentrations. | This is less commonly reported with lamotrigine due to degradation, but could be due to analytical interference. | 1. Review the chromatogram: Look for co-eluting interfering peaks that may be contributing to the lamotrigine signal.2. Check for carryover: Inject a blank sample after a high-concentration sample to rule out instrument carryover.3. Verify internal standard response: Ensure the internal standard response is consistent across samples. A suppressed internal standard signal can lead to a falsely elevated calculated concentration of the analyte. |
| Discrepancy between results from fresh and frozen-thawed hemolyzed samples. | Lamotrigine degradation during freeze-thaw cycles or long-term storage at -20°C. | 1. Minimize freeze-thaw cycles: Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles.2. Validate freeze-thaw stability: Perform specific experiments to determine the stability of lamotrigine in hemolyzed plasma through a defined number of freeze-thaw cycles.3. Prioritize storage at -80°C: For long-term storage of hemolyzed samples, -80°C is the recommended temperature to ensure stability. |
Quantitative Data Summary
The following tables summarize the stability of lamotrigine in hemolyzed plasma under different storage conditions.
Table 1: Stability of Lamotrigine in 1% Hemolyzed Plasma at -20°C
| Storage Duration (Days) | Bias (%) | Stability |
| Up to 71 | < 15% | Stable |
| Data from Soilis et al. |
Table 2: Stability of Lamotrigine in 5% Hemolyzed Plasma at -20°C
| Storage Duration (Days) | Bias (%) | Stability |
| 21 | -16% | Unstable |
| 71 | -31% | Unstable |
| Data from Soilis et al. |
Table 3: Stability of Lamotrigine in Hemolyzed Plasma at -80°C
| Hemolysis Level | Storage Duration (Days) | Bias (%) | Stability |
| 1% | 71 | < 10% | Stable |
| 5% | 71 | < 10% | Stable |
| Data from Soilis et al. |
Table 4: Stability of Lamotrigine in Hemolyzed Plasma with 0.4% H3PO4 at -20°C
| Hemolysis Level | Storage Duration (Days) | Bias (%) | Stability |
| 1% & 5% | 21 | Within acceptance criteria | Stable |
| 1% & 5% | 47 | -10.6% to -21.1% | Unstable |
| Data from Soilis et al. |
Experimental Protocols
Protocol 1: Preparation of Hemolyzed Quality Control (QC) Samples
This protocol is adapted from the methodology described by Soilis et al.
-
Prepare a Hemolysate:
-
Collect whole blood in an appropriate anticoagulant tube (e.g., K2-EDTA).
-
Freeze the whole blood at -20°C or colder until completely frozen.
-
Thaw the frozen whole blood at room temperature.
-
Repeat the freeze-thaw cycle at least two more times to ensure complete lysis of red blood cells.
-
Centrifuge the lysed blood to pellet the cell debris.
-
Collect the supernatant (hemolysate).
-
-
Prepare Hemolyzed Plasma:
-
To prepare 1% hemolyzed plasma, add 1 part of the hemolysate to 99 parts of blank human plasma (v/v).
-
To prepare 5% hemolyzed plasma, add 5 parts of the hemolysate to 95 parts of blank human plasma (v/v).
-
-
Prepare Hemolyzed QC Samples:
-
Spike the 1% and 5% hemolyzed plasma with a known concentration of lamotrigine from a stock solution.
-
It is recommended to prepare QC samples at low, medium, and high concentrations within the analytical range of the assay.
-
A crucial finding is that the presence of organic solvent in the spiking solution can accelerate degradation. To create more representative QC samples, the organic solvent from the spiking solution can be evaporated and the residue reconstituted with the hemolyzed plasma matrix.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Lamotrigine
The following is a general example of a sample preparation method. Specific parameters should be optimized and validated for your laboratory's instrumentation.
-
Protein Precipitation:
-
To a 100 µL aliquot of plasma (standard, QC, or unknown sample), add 300 µL of a precipitating agent (e.g., methanol or acetonitrile) containing the internal standard (e.g., lamotrigine-¹³C₃,d₃).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but recommended for some methods):
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a mobile phase-compatible solution.
-
-
Analysis:
-
Inject an appropriate volume of the prepared sample into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for lamotrigine quantification.
Caption: Troubleshooting low lamotrigine recovery.
References
Enhancing recovery of Lamotrigine from complex biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Lamotrigine from complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Lamotrigine from biological samples?
A1: The most prevalent methods for Lamotrigine extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2][3][4] SPE is often favored for producing cleaner samples, which is crucial for minimizing ion suppression and matrix effects in LC-MS/MS analysis.[5] LLE is also a widely used and effective method. Protein precipitation is a simpler and faster technique, but it may result in less clean extracts compared to SPE and LLE.
Q2: I am observing low recovery of Lamotrigine. What are the potential causes and solutions?
A2: Low recovery of Lamotrigine can stem from several factors depending on the extraction method used.
-
For all methods:
-
Incorrect pH: The pH of the sample can significantly impact the extraction efficiency of Lamotrigine, which has a pKa of 5.7. For LLE, a pH around 10 has been shown to be optimal for extracting Lamotrigine in its neutral form. For SPE, the pH should be optimized based on the sorbent chemistry.
-
Analyte Degradation: Lamotrigine can degrade in certain conditions. For instance, in hemolyzed plasma samples, degradation has been observed, especially when organic solvents are present in the spiking solutions. Storing samples at lower temperatures, such as -80°C, can help mitigate this degradation.
-
-
For SPE:
-
Inappropriate Sorbent: The choice of SPE sorbent is critical. Polymeric reversed-phase cartridges, such as Oasis HLB, are commonly and successfully used for Lamotrigine extraction due to their hydrophilic-lipophilic balance.
-
Inadequate Conditioning or Elution: Ensure proper conditioning of the SPE cartridge to activate the sorbent. The elution solvent must be strong enough to desorb Lamotrigine from the sorbent. Methanol is commonly used as an effective elution solvent.
-
-
For LLE:
-
Incorrect Extraction Solvent: The choice of organic solvent is crucial. Ethyl acetate and chloroform have been successfully used for Lamotrigine extraction.
-
Insufficient Mixing: Ensure thorough mixing (e.g., vortexing) to maximize the interaction between the aqueous sample and the organic solvent.
-
-
For Protein Precipitation:
-
Suboptimal Solvent-to-Sample Ratio: The ratio of the precipitation solvent (e.g., acetonitrile, methanol) to the plasma/serum sample needs to be optimized to ensure complete protein removal.
-
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of Lamotrigine?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of analytes from biological matrices. To minimize these effects:
-
Use an effective sample cleanup method: Solid-Phase Extraction (SPE) is highly effective at removing interfering endogenous matrix components, leading to cleaner extracts and reduced matrix effects.
-
Employ a stable isotope-labeled internal standard (SIL-IS): Using a SIL-IS, such as Lamotrigine-¹³C₃, d₃, is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.
-
Optimize chromatographic separation: Ensure that Lamotrigine is chromatographically separated from the majority of co-eluting matrix components.
-
Dilute the sample: If matrix effects are severe, diluting the final extract can help reduce their impact, provided the analyte concentration remains above the lower limit of quantification.
Q4: What are the recommended storage conditions for biological samples containing Lamotrigine?
A4: For long-term stability, it is recommended to store plasma and brain homogenate samples at -80°C. One study showed that Lamotrigine in hemolyzed plasma was stable for up to 71 days when stored at -80°C, whereas degradation was observed at -20°C. Short-term stability at 4°C for up to 12 hours has also been demonstrated in plasma.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Lamotrigine Recovery | Incorrect pH during extraction. | Optimize the pH of the sample. For LLE, a pH of around 10 is often effective. For SPE, adjust the pH according to the sorbent's mechanism. |
| Inefficient extraction solvent (LLE). | Test different organic solvents. Ethyl acetate and chloroform are commonly used. | |
| Inappropriate SPE sorbent or elution solvent. | Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Ensure the elution solvent (e.g., methanol) is sufficiently strong. | |
| Analyte degradation in hemolyzed samples. | Store hemolyzed samples at -80°C. Avoid the presence of organic solvents in the matrix during storage. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Insufficient sample cleanup. | Switch to a more rigorous extraction method like SPE to obtain cleaner extracts. |
| No or inappropriate internal standard. | Use a stable isotope-labeled internal standard (e.g., Lamotrigine-¹³C₃, d₃) to compensate for matrix effects. | |
| Co-elution of interferences. | Optimize the chromatographic method to separate Lamotrigine from interfering matrix components. | |
| Poor Peak Shape | Coexistence of neutral and protonated forms of Lamotrigine. | Adjust the pH of the final extract or mobile phase to ensure Lamotrigine is predominantly in a single ionic form. Reconstituting the final extract in an acidic solution (e.g., pH 2.4) can yield a protonated form with good peak shape. |
| Inconsistent Results | Variability in manual extraction procedure. | Consider using an automated SPE system for better reproducibility. |
| Sample instability. | Adhere to recommended storage conditions (-80°C for long-term). Perform stability tests under your specific laboratory conditions. |
Quantitative Data Summary
Table 1: Recovery of Lamotrigine using Various Extraction Methods
| Extraction Method | Biological Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | 97.9 | |
| Solid-Phase Extraction (SPE) | Human Serum | >90 | |
| Solid-Phase Extraction (SPE) | Whole Blood | 98 | |
| Liquid-Liquid Extraction (LLE) | Human Plasma | ≥98.9 | |
| Liquid-Liquid Extraction (LLE) | Rabbit Plasma | 95.10 - 101.89 | |
| Protein Precipitation | Human Plasma | >80 |
Table 2: Performance Characteristics of Lamotrigine Quantification Methods
| Method | Biological Matrix | Linearity Range (µg/mL) | Lower Limit of Quantification (µg/mL) | Reference |
| LC-MS/MS (SPE) | Human Plasma | 0.025 - 5.0 | 0.025 | |
| LC-MS/MS (SPE) | Dried Blood Spots | 0.1 - 20 | 0.1 | |
| HPLC (SPE) | Human Serum | 0.2 - 20 | 0.2 | |
| LC-MS/MS (SPE) | Human Plasma | 0.2 - 5.0 | 0.2 | |
| HPLC-PDA (LLE) | Human Plasma | 0.1 - 10 | 0.1 | |
| UPLC-DAD (PPT & LLE) | Human Plasma | 0.05 - 12 | 0.05 | |
| HPLC (LLE) | Human Serum | 0.5 - 20 | 0.5 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from a method utilizing Oasis HLB cartridges for LC-MS/MS analysis.
Materials:
-
Oasis HLB (1 cc, 10-30 mg) SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (IS) solution (e.g., Papaverine or Lamotrigine-¹³C₃, d₃)
-
Human plasma samples
Procedure:
-
Sample Pre-treatment:
-
To 50 µL of plasma sample, add 100 µL of IS solution and 350 µL of distilled water.
-
Vortex mix the sample.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge by passing 1.0 mL of methanol, followed by 1.0 mL of distilled water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of water.
-
Further wash the cartridge with 1.0 mL of a methanol-water (20:80, v/v) solution to remove polar interferences.
-
-
Elution:
-
Elute Lamotrigine and the IS from the cartridge with 300 µL of methanol into a clean collection tube.
-
-
Analysis:
-
The eluate can be directly injected into the LC-MS/MS system. If necessary, the eluate can be evaporated to dryness and reconstituted in the mobile phase.
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is based on a validated HPLC-PDA method.
Materials:
-
Sodium carbonate-bicarbonate buffer (pH 10)
-
Ethyl acetate
-
Internal Standard (IS) solution (e.g., Chloramphenicol)
-
Human plasma samples
Procedure:
-
Sample Preparation:
-
To a 250 µL aliquot of plasma sample in a glass tube, add 25 µL of IS solution.
-
Add 250 µL of Na₂CO₃-NaHCO₃ buffer (pH 10).
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex the mixture for 10 minutes.
-
-
Phase Separation:
-
Centrifuge the sample at 3500 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the HPLC system.
-
Protocol 3: Extraction from Brain Tissue
This protocol is for the homogenization and preparation of brain tissue for subsequent analysis.
Materials:
-
Distilled water
-
Homogenizer
-
Centrifuge
Procedure:
-
Homogenization:
-
Collect the brain tissue sample.
-
Homogenize the tissue with three volumes of distilled water at high speed (e.g., 24,000 rpm) for 1 minute.
-
-
Storage:
-
The resulting brain homogenate can be stored at -80°C until analysis.
-
-
Further Processing:
-
The brain homogenate can then be subjected to an appropriate extraction method, such as SPE or LLE, similar to plasma samples, though optimization may be required.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for Lamotrigine.
Caption: Liquid-Liquid Extraction (LLE) workflow for Lamotrigine.
Caption: Troubleshooting logic for low Lamotrigine recovery.
Caption: Primary metabolic pathway of Lamotrigine.
References
- 1. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Lamotrigine Analysis Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Lamotrigine in biological matrices against alternative analytical techniques. The validation process adheres to the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, ensuring data integrity and reliability for clinical and preclinical studies.
Introduction to Lamotrigine and Bioanalytical Method Validation
Lamotrigine is a second-generation antiepileptic drug widely used in the treatment of epilepsy and bipolar disorder. Therapeutic drug monitoring of Lamotrigine is crucial to optimize dosage, minimize adverse effects, and ensure patient compliance. Accurate and reliable quantification of Lamotrigine in biological samples such as plasma and serum is therefore essential.
The FDA's "Bioanalytical Method Validation Guidance for Industry" provides a framework for ensuring that analytical methods are fit for their intended purpose.[1] This involves a thorough evaluation of key parameters to demonstrate the method's accuracy, precision, selectivity, and stability. LC-MS/MS has emerged as a preferred technique for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[2]
This guide will detail the experimental protocol for a validated LC-MS/MS method for Lamotrigine, present its performance characteristics in comparison to other methods, and provide visual representations of the validation workflow and principles.
Experimental Protocols
LC-MS/MS Method for Lamotrigine Quantification
This protocol describes a typical LC-MS/MS method for the determination of Lamotrigine in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 50 µL of plasma sample, add 100 µL of an internal standard (IS) solution (e.g., Lamotrigine-¹³C₃, d₃ or papaverine) and 350 µL of distilled water.[2][3]
-
Condition an Oasis HLB SPE cartridge (1 cc, 10 mg) with 1.0 mL of methanol followed by 1.0 mL of distilled water.[3]
-
Load the prepared plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of purified water followed by 1.0 mL of a methanol-water mixture (e.g., 20:80, v/v).
-
Elute Lamotrigine and the IS with an appropriate organic solvent (e.g., 300 µL of methanol or a mixture of 5% ammonia in methanol-acetonitrile).
-
The eluate can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
2. Liquid Chromatography (LC) Conditions
-
Column: A reverse-phase column such as a Chromolith® SpeedROD RP-18e (50-4.6 mm i.d.) or a Cadenza CD-C18 (100 × 2 mm, 3 μm) is suitable.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous solution containing an additive like ammonium formate or formic acid (e.g., acetonitrile: 5 mM ammonium formate, 90:10, v/v).
-
Flow Rate: A typical flow rate is 0.500 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 50 °C.
3. Mass Spectrometry (MS/MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Lamotrigine: m/z 255.9 → 210.8
-
Internal Standard (Papaverine): m/z 340.0 → 324.3
-
-
Optimized MS Parameters:
-
Nebulizer Gas (Nitrogen): 3.0 L/min
-
Drying Gas (Nitrogen): 15.0 L/min
-
Desolvation Line (DL) Temperature: 250°C
-
Heat Block Temperature: 400°C
-
Method Validation According to FDA Guidelines
The LC-MS/MS method was validated for the following parameters as per FDA guidelines.
-
Selectivity and Specificity: The method's ability to differentiate and quantify Lamotrigine in the presence of other components in the plasma was assessed. Blank plasma samples from at least six different sources were analyzed to check for interferences at the retention times of Lamotrigine and the IS. The response of any interfering peak should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) were determined by analyzing Quality Control (QC) samples at four concentration levels: LLOQ, low, medium, and high. At least five replicates of each QC level were analyzed in a minimum of three separate runs. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Calibration Curve and Linearity: A calibration curve was constructed using a blank sample, a zero sample (with IS), and at least six non-zero standards covering the expected concentration range. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The stability of Lamotrigine in plasma was evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: Stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stability at room temperature.
-
Long-Term Stability: Stability under frozen storage conditions (-20°C or -70°C).
-
Post-Preparative (Autosampler) Stability: Stability of the processed samples in the autosampler.
-
Quantitative Data Comparison
The following tables summarize the performance of the validated LC-MS/MS method for Lamotrigine and compare it with alternative analytical techniques.
Table 1: Comparison of Method Validation Parameters for Lamotrigine Quantification
| Parameter | LC-MS/MS | HPLC-UV | Spectrofluorimetry |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5.02 ng/mL | 8 - 500 ng/mL | 60 ng/mL |
| Linearity Range | 0.1 - 1226.47 ng/mL | 0.5 - 10 µg/mL | 0.1 - 1.0 µg/mL |
| Accuracy (% Bias) | Within ±6.0% | Typically within ±15% | Not explicitly stated |
| Precision (% CV) | < 3.0% (Intra- and Inter-day) | < 2.0% (Intra- and Inter-day) | Not explicitly stated |
| Sample Preparation | Solid-Phase Extraction | Liquid-Liquid or Protein Precipitation | Derivatization |
| Run Time | 1.4 - 2.2 min | ~10 min | Not applicable |
| Selectivity | High (Mass-based detection) | Moderate (Potential for interferences) | Moderate (Dependent on derivatization) |
Table 2: Stability of Lamotrigine in Human Plasma (LC-MS/MS Method)
| Stability Condition | Duration | Result |
| Freeze-Thaw | 3 cycles (-20°C to room temp) | Stable |
| Bench-Top | 6.8 hours (ice-cold water bath) | Stable |
| Long-Term | 98 days at -70°C | Stable |
| Autosampler | 57 hours at 10°C | Stable |
Mandatory Visualizations
Caption: Workflow for Bioanalytical Method Validation according to FDA Guidelines.
Caption: Experimental Workflow for LC-MS/MS Analysis of Lamotrigine.
Conclusion
The validated LC-MS/MS method for the quantification of Lamotrigine in human plasma demonstrates superior sensitivity and selectivity compared to alternative methods such as HPLC-UV and spectrofluorimetry. The method meets the stringent requirements of the FDA's bioanalytical method validation guidelines, ensuring the generation of reliable data for pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring. The detailed experimental protocol and comprehensive validation data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Lamotrigine Bioanalysis: A Comparative Guide to Lamotrigine-13C,d3 Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiepileptic drug Lamotrigine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Lamotrigine-13C,d3 with other internal standards, supported by experimental data, to inform the selection of the optimal standard for high-precision liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative mass spectrometry.[1] This approach is designed to minimize variability introduced during sample preparation and analysis by compensating for matrix effects and ionization suppression, thereby ensuring the reliability of the results.[1] this compound, a stable isotope-labeled analog of Lamotrigine, is frequently employed for this purpose and is considered an ideal internal standard for quantitative bioanalytical methods.[2]
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an internal standard can significantly influence the performance of a bioanalytical method. While structural analogs have been used, stable isotope-labeled standards are preferred due to their physicochemical properties being nearly identical to the unlabeled analyte.[3] Among isotopically labeled standards, those incorporating Carbon-13 (¹³C) are often considered superior to their deuterated counterparts.[4]
Key Performance Characteristics:
| Feature | This compound | Deuterated Lamotrigine (e.g., Lamotrigine-d3) | Structural Analogs (e.g., Papaverine, Chloramphenicol) |
| Chromatographic Co-elution | Excellent: Near-identical retention time to Lamotrigine, ensuring optimal compensation for matrix effects. | Good to Variable: Deuterium labeling can sometimes cause a slight shift in retention time, potentially leading to differential ion suppression or enhancement. | Poor: Different chemical structures lead to different retention times, resulting in inadequate compensation for matrix effects. |
| Isotopic Stability | High: ¹³C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange. | Variable: Deuterium atoms can be prone to back-exchange with hydrogen atoms, although this is less of a concern if the label is on a non-exchangeable position. | Not Applicable |
| Mass Spectrometric Behavior | Identical to Lamotrigine, providing the best compensation for ionization effects. | Nearly identical, but slight differences can occur. | Different ionization efficiency and fragmentation patterns. |
| Potential for Isotopic Interference | Low: The mass difference is sufficient to avoid interference from the natural isotopic cluster of unlabeled Lamotrigine. | Higher risk of interference, depending on the degree and position of labeling. | No isotopic interference, but potential for other isobaric interferences. |
Quantitative Data Summary
The following tables summarize the performance characteristics of bioanalytical methods utilizing this compound and other internal standards, based on published experimental data.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 5.02–1226.47 ng/mL | |
| 0.025 to 10.000 µg/mL | ||
| 0.1 to 20 µg/mL | ||
| Accuracy (% Bias) | Within ±6.0% | |
| Intra-run: ≤ 6.40%; Inter-run: ≤ 4.14% | ||
| Intra-day: -1.5 to 10.4%; Inter-day: -7.8 to 8.3% | ||
| Precision (%RSD) | Intra- and Inter-day: within 3.0% | |
| Intra-run: ≤ 5.73%; Inter-run: ≤ 8.26% | ||
| Intra- and Inter-day: not exceed 6.8% | ||
| Extraction Recovery | Lamotrigine: 73.2-80.2%; this compound: 65.1±7.7% | |
| Lamotrigine: 97.9% |
Table 2: Comparison with Other Internal Standards
| Internal Standard | Linearity Range | Accuracy (% Bias) | Precision (%RSD) | Recovery (%) | Reference |
| This compound | 10-3020 ng/mL | Not explicitly stated, but method found suitable for clinical study. | Not explicitly stated, but method found suitable for clinical study. | Not explicitly stated, but method found suitable for clinical study. | |
| 3,5-diamino-6-phenyl-1,2,4-triazine (Structural Analog) | 0.025 to 10.000 µg/mL | Intra-run: ≤ 6.40%; Inter-run: ≤ 4.14% | Intra-run: ≤ 5.73%; Inter-run: ≤ 8.26% | 92.5% | |
| Papaverine (Structural Analog) | 0.2 to 5.0 μg/mL | Good reproducibility | Good reproducibility with RSD values at around 5% | Not explicitly stated | |
| Chloramphenicol (Structural Analog) | Not explicitly stated | Intra and interday values were within acceptable ranges. | Intra and interday values were within acceptable ranges. | ≥ 98.9% |
Experimental Protocols
A typical experimental workflow for the quantification of Lamotrigine in human plasma using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials: Lamotrigine and this compound standards, methanol, water, ammonium formate, SPE cartridges.
-
Procedure:
-
To 100-300 µL of plasma, add a known amount of this compound internal standard solution (e.g., 50 µL of 100-500 ng/mL).
-
Vortex the sample.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute Lamotrigine and the internal standard with a stronger solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 column is commonly used for separation.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate solution).
-
Mass Spectrometry: A triple quadrupole mass spectrometer is typically used, operating in positive electrospray ionization (ESI) mode.
-
Transitions: The instrument is set to monitor specific precursor-to-product ion transitions for both Lamotrigine and this compound.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the rationale behind choosing this compound, the following diagrams are provided.
Conclusion
Based on the available data, this compound stands out as a highly robust and reliable internal standard for the bioanalysis of Lamotrigine. Its use in LC-MS/MS methods ensures high accuracy, precision, and effective compensation for matrix effects, which is crucial for demanding applications in clinical and research settings, including pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. For assays requiring the highest level of data integrity, particularly in regulated environments, this compound is the recommended choice.
References
A Researcher's Guide to Inter-Laboratory Cross-Validation of Lamotrigine Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-validation of lamotrigine assays between different laboratories, a critical step in ensuring data comparability and reliability in both clinical and research settings. We present a synthesis of performance data from various analytical methods, detailed experimental protocols, and a logical workflow for conducting inter-laboratory comparisons.
Comparative Performance of Lamotrigine Assays
The accurate quantification of lamotrigine is essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Various analytical methods are employed for this purpose, each with its own set of performance characteristics. The choice of method can be influenced by factors such as required sensitivity, sample throughput, and available instrumentation. Below is a summary of quantitative data from studies comparing different assay methodologies.
| Method Type | Linearity Range (µg/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy/Recovery (%) |
| UPLC-MS/MS | 0.025 - 10.0[1] | < 10.0[1] | < 10.0[1] | Within ±15% of nominal values[1] |
| HPLC-UV | 0.5 - 30.0[2] | < 5.0 | < 7.0 | Good agreement with consensus EQA results |
| Immunoassay (Seradyn QMS®) | 1.0 - 40.0 | ≤ 7.5 | ≤ 7.5 | Good agreement with UPLC-MS/MS, though a slight positive bias was noted in one study |
| Immunoassay (ARK™) | 0.85 - 40.0 | ≤ 7.5 | ≤ 7.5 | Good agreement with UPLC-MS/MS |
UPLC-MS/MS: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; %CV: Percent Coefficient of Variation; EQA: External Quality Assessment.
Experimental Protocols
A standardized protocol is crucial for the successful cross-validation of lamotrigine assays between laboratories. The following methodologies are synthesized from validated procedures described in the scientific literature.
Sample Preparation
-
Serum/Plasma Collection: Collect whole blood samples in appropriate tubes (e.g., serum separator tubes or EDTA plasma tubes). Process samples by centrifugation to separate serum or plasma. Store samples at -20°C or lower until analysis.
-
Extraction for Chromatographic Methods:
-
Solid-Phase Extraction (SPE):
-
Pre-condition an appropriate SPE cartridge (e.g., Oasis HLB).
-
Load the plasma/serum sample.
-
Wash the cartridge to remove interfering substances.
-
Elute lamotrigine and the internal standard using a suitable solvent (e.g., methanol).
-
The eluate can be directly injected or evaporated and reconstituted in the mobile phase.
-
-
Protein Precipitation:
-
To a known volume of plasma/serum, add a precipitating agent (e.g., acetonitrile or methanol) typically in a 3:1 ratio.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
-
Sample Preparation for Immunoassays:
-
Typically, immunoassays require minimal sample preparation. Follow the manufacturer's instructions, which usually involve direct analysis of the serum or plasma sample after bringing it to room temperature.
-
Analytical Methods
-
UPLC-MS/MS (Reference Method):
-
Chromatographic Column: A C18 column is commonly used for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Employ electrospray ionization (ESI) in the positive ion mode. Monitor specific precursor and product ion transitions for lamotrigine and the internal standard.
-
-
HPLC-UV:
-
Chromatographic Column: A strong cation-exchange (SCX) or C18 column can be utilized.
-
Mobile Phase: For SCX, a non-aqueous ionic eluent (e.g., methanol with an ionic modifier) may be used. For reversed-phase C18 columns, a mixture of buffer and organic solvent is typical.
-
Detection: Monitor the UV absorbance at a wavelength where lamotrigine exhibits maximum absorbance, typically around 215 nm or 259 nm.
-
-
Immunoassays:
-
Follow the specific instructions provided by the manufacturer for the chosen immunoassay kit (e.g., ARK™ or Seradyn QMS®). These are typically automated assays performed on clinical chemistry analyzers. The underlying principle is often a competition between the drug in the sample and a drug-enzyme conjugate for antibody binding sites.
-
Cross-Validation Procedure
-
Selection of Samples: Analyze a minimum of 40 patient samples spanning the therapeutic range of lamotrigine in both laboratories.
-
Blinded Analysis: The samples should be analyzed in a blinded fashion in both laboratories to minimize bias.
-
Data Analysis:
-
Regression Analysis: Perform Passing-Bablok or Deming regression analysis to compare the results from the two laboratories. The slope and intercept of the regression line should be close to 1 and 0, respectively, for good agreement.
-
Bland-Altman Plot: Construct a Bland-Altman plot to visualize the agreement between the two methods and identify any systematic bias.
-
Correlation Coefficient: Calculate the Pearson correlation coefficient (r) to assess the strength of the linear relationship between the two sets of results.
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of a lamotrigine assay between a primary and a secondary laboratory.
References
The Gold Standard: Isotope Dilution in Lamotrigine Quantification for Unparalleled Accuracy and Precision
For researchers, scientists, and drug development professionals requiring the highest fidelity in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, the use of a stable isotope-labeled internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the pinnacle of analytical rigor for the quantification of the antiepileptic drug, Lamotrigine. This guide provides a comprehensive comparison of analytical methodologies, underscoring the superiority of the isotopic standard approach with supporting experimental data and detailed protocols.
The accurate measurement of Lamotrigine in biological matrices is critical for optimizing therapeutic regimens and for pharmacokinetic research.[1] While various analytical methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and immunoassays, have been employed, LC-MS/MS with an isotopic internal standard, such as Lamotrigine-¹³C₃,d₃, is now widely recognized as the gold standard.[1] This is due to its exceptional sensitivity, specificity, and ability to minimize analytical variability.[1]
Comparative Analysis of Quantitative Methods
The incorporation of a stable isotope-labeled internal standard (SIL-IS) is a key differentiator that significantly enhances the accuracy and precision of Lamotrigine quantification. The SIL-IS, being chemically identical to the analyte but differing in mass, co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This intrinsic correction for matrix effects and variations in sample preparation and instrument response leads to more reliable and reproducible results compared to methods using a structural analog as an internal standard or no internal standard at all.
| Analytical Method | Internal Standard | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (CV%) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| LC-MS/MS | Lamotrigine-¹³C₃,d₃ (Isotopic) | Human Plasma | 5.02–1226.47 | Within ±6.0% of nominal values | Intra- and Inter-day < 3.0% | 5.02 | [2] |
| LC-MS/MS | Lamotrigine-¹³C₃,d₃ (Isotopic) | Human Plasma & Dry Plasma Spot | 10–3020 | Not explicitly stated, but method found suitable for clinical study | Not explicitly stated, but method found suitable for clinical study | 10 | [3] |
| LC-MS/MS | ¹³C₃ Lamotrigine (Isotopic) | Dried Blood Spots | 100-20,000 | Intra-day: 3.7 to 10.6%; Inter-day: -1.5 to 10.4% | Intra- and Inter-day < 5.9% | 100 | |
| LC-MS/MS | 3,5-diamino-6-phenyl-1,2,4-triazine (Structural Analog) | Human Plasma | 25-10,000 | Intra- and Inter-run within 10.0% | Intra- and Inter-run within 10.0% | 25 | |
| HPLC-UV | BW725C78 (Structural Analog) | Serum | 2-32 µM (approx. 512-8192 ng/mL) | Not explicitly stated | Between-run: 2.5-4.1% | 2 µM (approx. 512 ng/mL) | |
| HPLC | Guanabenz (Internal Standard) | Plasma | Not specified | Not specified | Not specified | Not specified | |
| HPLC | Chlorzoxazone (Internal Standard) | Human Plasma | 1000-50,000 | 100.3% to 103% | Intra- and Inter-day < 4% | 1000 |
Experimental Protocols: A Closer Look
The enhanced performance of LC-MS/MS with an isotopic standard is rooted in a meticulous experimental workflow. Below are detailed methodologies representative of a validated bioanalytical assay.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation is crucial for removing interfering substances from the biological matrix.
-
Sample Pre-treatment : To 100 µL of a plasma sample, 50 µL of the Lamotrigine-¹³C₃,d₃ internal standard working solution (e.g., 100 ng/mL) is added and vortexed.
-
SPE Cartridge Conditioning : The SPE cartridges are conditioned sequentially with 1 mL of methanol and 1 mL of water.
-
Sample Loading : The pre-treated sample mixture is loaded onto the conditioned SPE cartridge.
-
Washing : The cartridge is washed with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution : Lamotrigine and the internal standard are eluted from the cartridge, typically with a solvent mixture appropriate for the SPE sorbent.
-
Evaporation and Reconstitution : The eluate is often evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection steps are optimized for sensitivity and specificity.
-
Chromatographic Separation : A C18 column is commonly used to separate Lamotrigine from other components. A typical mobile phase consists of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier like formic acid or ammonium formate to ensure efficient ionization.
-
Mass Spectrometric Detection : A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is employed. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for both Lamotrigine and its isotopic internal standard to ensure highly selective quantification.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical process, from sample handling to data acquisition.
Caption: General experimental workflow for Lamotrigine quantification.
Caption: The principle of using an isotopic internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple, rapid and stability indicating validated method for quantification of lamotrigine in human plasma and dry plasma spot using LC-ESI-MS/MS: Application in clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Lamotrigine: Linearity and Lower Limit of Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of different analytical methods for the quantification of Lamotrigine in biological matrices, with a specific focus on linearity and the lower limit of quantification (LLOQ). The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are critically examined, supported by experimental data from various studies.
Overview of Analytical Methods for Lamotrigine
The determination of Lamotrigine concentrations in biological samples such as plasma and blood is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessment.[1] Various analytical techniques have been developed for this purpose, with HPLC-UV and LC-MS/MS being the most prevalent.[2][3] HPLC-UV offers a cost-effective and straightforward approach, while LC-MS/MS provides superior sensitivity and selectivity.[4]
Comparison of Linearity and LLOQ
The linearity of an analytical method establishes the proportional relationship between the concentration of the analyte and the instrumental response over a defined range. The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. A lower LLOQ is particularly important when measuring trough concentrations of a drug or in studies requiring high sensitivity.
The following table summarizes the linearity and LLOQ data for Lamotrigine analysis using different analytical methods as reported in various studies.
| Analytical Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LLOQ (µg/mL) | Reference |
| HPLC-UV | Human Plasma | 1.0 - 50 | 0.9961 | 1.0 | [1] |
| HPLC-UV | - | 1 - 5 | 0.998 | 0.11 | |
| HPLC-UV | Tablets | 5 - 25 | 0.999 | - | |
| HPLC-UV | Tablets | 5 - 25 | 0.999 | - | |
| HPLC-UV | - | 5 - 30 | 0.999 | - | |
| HPLC-UV | Plasma | 2 - 50 | 0.99 | 0.21 | |
| HPLC-UV | Plasma | 1 - 30 | 0.998 | 0.5 | |
| LC-MS/MS | Human Plasma | 0.50 - 50.0 | ≥ 0.995 | 0.5 | |
| LC-MS/MS | Human Plasma | 0.2 - 5.0 | - | 0.2 | |
| LC-MS/MS | Dried Blood Spots | 0.1 - 20 | > 0.993 | 0.1 | |
| LC-MS/MS | Human Plasma | 0.0001 - 1.5 | > 0.998 | 0.0001 |
As evidenced by the data, LC-MS/MS methods generally offer a significantly lower LLOQ compared to HPLC-UV methods, allowing for the quantification of Lamotrigine at much lower concentrations. The linearity of both methods is excellent, with correlation coefficients consistently exceeding 0.99.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for HPLC-UV and LC-MS/MS analysis of Lamotrigine.
HPLC-UV Method
This protocol is based on a method for the determination of Lamotrigine in human plasma.
-
Sample Preparation: Protein precipitation. Analyte from plasma was extracted with methanol.
-
Chromatographic Conditions:
-
Column: Diamonsil C18 (150mm × 4.6mm, 5µm).
-
Mobile Phase: A mixture of 0.1% Trifluoroacetate and Methanol (59:41 v/v).
-
Flow Rate: 1.5 mL/min (isocratic).
-
Detection: UV at 260 nm.
-
-
Internal Standard: Chlorzoxazone.
LC-MS/MS Method
This protocol is based on a highly sensitive method for Lamotrigine quantification in human plasma.
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Conditions:
-
Column: Discovery CN (50 × 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% formic acid-methanol (20:40:40, v/v).
-
Flow Rate: 0.50 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI).
-
Mode: Multiple reaction-monitoring (MRM).
-
-
Internal Standard: Fluconazole.
Workflow for Bioanalytical Method Validation
The development and validation of a bioanalytical method is a systematic process to ensure its reliability for its intended application. The following diagram illustrates the key stages of this workflow.
Caption: A generalized workflow for bioanalytical method validation.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable techniques for the quantification of Lamotrigine in various matrices. The choice of method depends on the specific requirements of the study. For routine therapeutic drug monitoring where higher concentrations are expected, HPLC-UV provides a reliable and economical option. However, for research applications requiring high sensitivity, such as pharmacokinetic studies in specific populations or the analysis of low-dose formulations, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. The validation of the chosen analytical method according to regulatory guidelines is paramount to ensure the generation of accurate and reliable data.
References
A Comparative Guide to Inter-day and Intra-day Precision in Lamotrigine Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various bioanalytical methods for the quantification of Lamotrigine in biological matrices, with a specific focus on inter-day and intra-day precision. The data and protocols presented are compiled from peer-reviewed scientific literature to aid researchers in selecting the most appropriate method for their specific needs, be it for therapeutic drug monitoring, pharmacokinetic studies, or forensic analysis.
Precision in Bioanalysis: A Critical Parameter
In bioanalytical method validation, precision is a critical parameter that denotes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the percentage coefficient of variation (%CV) or relative standard deviation (%RSD). Precision is evaluated at two levels:
-
Intra-day precision (repeatability): Assesses the precision of the analytical method over a short period, typically within the same day, by the same analyst using the same instrument.
-
Inter-day precision (intermediate precision): Evaluates the precision of the analytical method over a longer period, typically on different days, and may involve different analysts, equipment, or reagents.
According to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, the precision at each concentration level should not exceed 15% of the CV, except for the lower limit of quantification (LLOQ), where it should not exceed 20% of the CV.[1][2]
Comparative Analysis of Bioanalytical Methods for Lamotrigine
The following tables summarize the inter-day and intra-day precision data for Lamotrigine bioanalysis from various studies employing different analytical techniques.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
| Reference | Sample Matrix | Concentration Levels (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Sanchez-Sellero et al.[3][4][5] | Human Plasma | 0.1 (LOQ), 1.0, 10.0 | < 9.0 | < 9.0 | -7.6 to 10.1 | -7.6 to 10.1 |
| Angelis-Stoforidis et al. | Human Plasma | 1.0 (LOQ), and other concentrations | < 6.0 | < 6.0 | Not explicitly stated | Not explicitly stated |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Reference | Sample Matrix | Concentration Levels (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Hotha et al. | Human Plasma | 0.1-1500 ng/mL range | Met FDA acceptance criteria | Met FDA acceptance criteria | Met FDA acceptance criteria | Met FDA acceptance criteria |
| Unceta et al. | Dried Blood Spots | 0.3, 3.0, 15.0 | 4.54 - 5.86 | Not explicitly stated | 3.70 to 10.6 | -1.5 to 10.4 |
| Shah et al. | Human Plasma | Four concentrations from 5.02-1226.47 ng/mL | < 1.6 | < 2.4 | < ±6.0 | < ±6.0 |
| Ravinder et al. | Human Plasma | 0.025 (LOQ) to 10.0 | ≤ 5.73 | ≤ 8.26 | ≤ 6.40 | Not explicitly stated |
| Yin et al. | Human Plasma | 0.50 (LLOQ) to 50.0 | < 11.4 | < 11.4 | < 6.17 | < 6.17 |
Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UPLC-DAD)
| Reference | Sample Matrix | Concentration Levels (µg/mL) | Precision (%CV) | Accuracy (%CV) |
| Oropeza-Moe et al. | Human Plasma | 3.0, 6.0, 9.0 | < 4.0 | < 4.0 |
Experimental Protocols
The following sections provide a generalized overview of the experimental protocols commonly employed for the bioanalysis of Lamotrigine.
Sample Preparation
The choice of sample preparation technique is crucial for removing potential interferences from the biological matrix and concentrating the analyte.
-
Liquid-Liquid Extraction (LLE): This technique involves the extraction of Lamotrigine from the aqueous biological sample into an immiscible organic solvent. For instance, a method described involves the use of small volumes of buffer and ethyl acetate for extraction from plasma.
-
Solid-Phase Extraction (SPE): In SPE, the sample is passed through a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with an appropriate solvent. One study utilized Oasis HLB cartridges for the extraction of Lamotrigine from human plasma.
-
Protein Precipitation (PPT): This is a simpler and faster technique where a protein-precipitating agent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. The supernatant containing the analyte is then directly injected into the chromatographic system or further processed.
Chromatographic Separation and Detection
-
HPLC-PDA: Chromatographic separation is typically achieved on a C8 or C18 reversed-phase column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is performed at a wavelength where Lamotrigine exhibits maximum absorbance, such as 305.7 nm or 260 nm.
-
LC-MS/MS: This technique offers higher sensitivity and selectivity compared to HPLC-PDA. Separation is also performed on a reversed-phase column. The detection is carried out using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode, which provides excellent specificity.
-
UPLC-DAD: UPLC systems use smaller particle size columns to achieve faster and more efficient separations compared to conventional HPLC. The detection principle is the same as HPLC-PDA.
Workflow and Process Visualization
The following diagram illustrates a typical workflow for the bioanalytical method validation of Lamotrigine.
Caption: A generalized workflow for bioanalytical method validation and sample analysis.
Conclusion
The choice of a bioanalytical method for Lamotrigine quantification depends on the specific requirements of the study. LC-MS/MS methods generally offer the highest sensitivity and selectivity, making them suitable for pharmacokinetic studies where low concentrations of the drug need to be measured. HPLC-PDA methods, while being less sensitive, are robust, cost-effective, and well-suited for therapeutic drug monitoring and forensic applications where higher concentrations are expected. UPLC-DAD provides a faster alternative to conventional HPLC.
All the presented methods demonstrate acceptable levels of inter-day and intra-day precision, meeting the regulatory requirements. Researchers should consider factors such as the required sensitivity, sample throughput, and available instrumentation when selecting the most appropriate method for their Lamotrigine bioanalysis.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle: Protein Precipitation vs. Solid-Phase Extraction for Lamotrigine Quantification
An objective comparison of two prevalent sample preparation techniques for the therapeutic drug monitoring of lamotrigine, supported by experimental data.
In the realm of therapeutic drug monitoring for the anticonvulsant lamotrigine, accurate and reliable quantification is paramount for ensuring optimal patient outcomes. The critical first step in this analytical process is the effective preparation of biological samples, most commonly plasma or serum, to remove interfering substances. Among the various techniques available, protein precipitation (PPT) and solid-phase extraction (SPE) stand out as the most frequently employed methods. This guide provides a comprehensive comparison of these two techniques, delving into their performance, methodologies, and practical considerations for researchers, scientists, and drug development professionals.
At a Glance: Performance Metrics
The choice between protein precipitation and solid-phase extraction for lamotrigine analysis hinges on a trade-off between simplicity, cost, and the desired level of sample cleanup. The following table summarizes key quantitative performance metrics compiled from various studies to facilitate an evidence-based decision.
| Performance Metric | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Key Considerations |
| Recovery (%) | Generally ≥80%[1][2][3] | Typically 73% - 98%[4][5] | While both methods can achieve high recovery, SPE often demonstrates more consistent and slightly higher recovery rates. |
| Matrix Effect (%) | Can be significant due to insufficient removal of phospholipids. | Generally lower and more controlled. | SPE provides a cleaner extract, minimizing ion suppression or enhancement in mass spectrometry-based analyses. |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | As low as 5.02 ng/mL | The cleaner baseline achieved with SPE often allows for lower detection and quantification limits. |
| Simplicity & Speed | High | Moderate | PPT is a simpler and faster technique, involving fewer steps. |
| Cost | Low | High | SPE cartridges and the need for specialized equipment like a vacuum manifold increase the cost per sample. |
| Selectivity | Lower | Higher | SPE offers greater selectivity by utilizing specific sorbent chemistries to isolate the analyte of interest. |
Delving into the "How": Experimental Protocols
Understanding the methodologies behind each technique is crucial for their successful implementation and for appreciating their respective advantages and limitations.
Protein Precipitation (PPT) Protocol
Protein precipitation is a straightforward method that utilizes an organic solvent to denature and precipitate plasma proteins, leaving the analyte of interest in the supernatant.
A common protocol for lamotrigine extraction via PPT involves the following steps:
-
Sample Aliquoting: A specific volume of plasma (e.g., 100 µL) is transferred to a microcentrifuge tube.
-
Addition of Precipitating Agent: A precipitating solvent, typically acetonitrile, is added to the plasma sample, often in a 3:1 or 4:1 ratio (solvent:plasma).
-
Vortexing: The mixture is thoroughly vortexed for a set period (e.g., 1-2 minutes) to ensure complete protein precipitation.
-
Centrifugation: The tubes are centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing lamotrigine is carefully transferred to a clean tube or vial for analysis, typically by LC-MS/MS.
Solid-Phase Extraction (SPE) Protocol
Solid-phase extraction is a more sophisticated technique that separates components of a mixture based on their physical and chemical properties. It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase).
A representative SPE protocol for lamotrigine extraction is as follows:
-
Cartridge Conditioning: The SPE cartridge (e.g., Oasis HLB) is conditioned by passing a specific volume of methanol followed by water to activate the sorbent.
-
Sample Pre-treatment: The plasma sample is often pre-treated, for instance, by dilution with a buffer or addition of an internal standard.
-
Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent (e.g., a low percentage of methanol in water) to remove unretained interferences.
-
Elution: Lamotrigine is eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution (Optional but common): The eluate may be evaporated to dryness and then reconstituted in a smaller volume of the mobile phase to concentrate the sample before injection into the analytical instrument.
Visualizing the Workflow
To further clarify the procedural differences, the following diagrams illustrate the typical workflows for both protein precipitation and solid-phase extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Liquid Chromatography Columns for Enhanced Lamotrigine Separation
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of LC Column Performance in Lamotrigine Quantification
The accurate and efficient separation of Lamotrigine, an anti-epileptic drug, is crucial for therapeutic drug monitoring, quality control, and pharmacokinetic studies. The choice of a Liquid Chromatography (LC) column is a critical factor that dictates the success of the analysis. This guide provides a comparative overview of the performance of different LC columns for Lamotrigine separation, supported by experimental data from various studies.
Performance of Different LC Columns
The majority of published methods for Lamotrigine analysis utilize reversed-phase High-Performance Liquid Chromatography (HPLC), with C18 columns being the most prevalent stationary phase. The selection of the column is often dictated by the desired retention time, resolution from potential interferences, and peak symmetry. Below is a summary of performance data from several studies using different C18 columns.
| Column Type | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Key Performance Metrics |
| Xterra C18 [1] | 4.6 x 100 mm | Methanol:Potassium dihydrogen phosphate (50:50 v/v), pH 7 | 0.8 | 225 | 3.8 | Theoretical plates: 2224, Tailing factor: 1.16, Correlation coefficient: 0.999 |
| Diamonsil C18 [2] | 4.6 x 150 mm, 5 µm | 0.1% Trifluoroacetate:Methanol (59:41 v/v) | 1.5 | 260 | Not Specified | Good linearity over 1.0-50 µg/mL (r²=0.9961) |
| Qualisil BDS C18 [3] | 4.5 x 250 mm, 5 µm | Potassium dihydrogen ortho phosphate buffer (pH 7.4):Methanol (60:40 v/v) | 1.3 | 305 | 5.3 | Correlation coefficient: 0.999 |
| Agilent C18 [4] | Not Specified, 5 µm | Water:Methanol:Tetrahydrofuran (65:25:10 v/v/v) | 1.0 | 259 | Not Specified | Linear range: 1-5 µg/ml (R² = 0.998) |
| XBridge® Shield RP18 [5] | 4.6 x 250 mm, 5 µm | Acetonitrile:Phosphate buffer (pH 6.5; 1mM) (30:70, v/v) | 1.0 | 305.7 | 5.75 | Linearity range: 0.1–10 µg/ml (r = 0.993) |
| Cadenza CD-C18 | 2 x 100 mm, 3 µm | 0.1% Formic acid in Water:Acetonitrile (2:1, v/v) | Not Specified | MS/MS | 1.6 | Linear range: 0.2-5.0 μg/mL (r² > 0.99) |
| Hypersil BDS C18 | Not Specified | Buffer pH 8.0:Acetonitrile (Gradient) | 1.5 | 220 | Not Specified | Good resolution between Lamotrigine and its impurities |
| Cogent Bidentate C18 | 4.6 x 150 mm, 4 µm | Acetonitrile and KH2PO4/Triethylamine buffer pH 2.0 (Gradient) | Not Specified | 270 | Not Specified | Symmetrical peak shape, RSD for retention time: 0.15% |
Experimental Protocols
The following are generalized experimental protocols derived from the cited studies for the analysis of Lamotrigine using reversed-phase HPLC.
Method 1: Isocratic Elution with UV Detection (Based on Xterra C18 study)
-
Chromatographic System: HPLC system equipped with a UV detector.
-
Column: Xterra C18 (4.6 x 100 mm).
-
Mobile Phase: A 50:50 (v/v) mixture of methanol and potassium dihydrogen phosphate buffer, with the pH adjusted to 7.0.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 225 nm.
-
Temperature: Ambient room temperature.
-
Injection Volume: Not specified.
-
Sample Preparation: A standard stock solution of Lamotrigine is prepared in a suitable diluent. Working standards are prepared by diluting the stock solution with the mobile phase.
Method 2: Isocratic Elution with UV Detection (Based on XBridge® Shield RP18 study)
-
Chromatographic System: HPLC system with a Photo Diode Array (PDA) detector.
-
Column: XBridge® Shield RP18 (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A 30:70 (v/v) mixture of acetonitrile and 1 mM phosphate buffer, with the pH adjusted to 6.5. The mobile phase is filtered through a 0.22 µm filter and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detection at 305.7 nm for Lamotrigine.
-
Temperature: Room temperature.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
Method 3: Gradient Elution for Impurity Profiling (Based on Hypersil BDS C18 study)
-
Chromatographic System: HPLC with a PDA detector.
-
Column: Hypersil BDS C18.
-
Mobile Phase A: Buffer at pH 8.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution program is used to achieve separation of Lamotrigine and its related substances.
-
Flow Rate: 1.5 mL/min.
-
Detection: PDA detection at 220 nm.
-
Temperature: Ambient.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for comparing the performance of different LC columns for Lamotrigine separation.
Caption: Workflow for comparing LC column performance.
References
A Comparative Guide to Matrix Effect Evaluation for Lamotrigine Analysis in Diverse Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the matrix effects encountered during the analysis of the anti-epileptic drug Lamotrigine in various biological fluids. Understanding and mitigating matrix effects are critical for developing accurate and reliable bioanalytical methods. This document summarizes quantitative data, details experimental protocols, and offers a visual workflow to aid researchers in this endeavor.
Quantitative Comparison of Matrix Effects
The matrix effect is a significant challenge in bioanalysis, potentially leading to the suppression or enhancement of the analyte signal and impacting the accuracy and precision of quantification. The following table summarizes the reported matrix effects for Lamotrigine in different biological fluids from various studies. The matrix effect is typically evaluated by comparing the analyte's peak area in a post-extraction spiked sample to its peak area in a neat solution at the same concentration. A value close to 100% indicates a negligible matrix effect, while values lower or higher suggest ion suppression or enhancement, respectively.
| Biological Fluid | Analytical Method | Matrix Effect (%) | Internal Standard Normalized Matrix Effect (%) | Reference |
| Human Plasma | LC-MS/MS | LQC: 11.86, MQC: 4.05, HQC: 3.20 (Precision %) | Not Reported | [1] |
| Human Plasma | LC-MS/MS | Not explicitly stated as a percentage, but the method was found to have minimal endogenous interference.[2] | Matrix Factor evaluated for analyte/ISTD peak area ratio.[2] | [2] |
| Rat Plasma | UPLC-MS/MS | 91 - 105 | Not Reported | [3] |
| Human Plasma | HPLC/MS³ | 83.8 - 90.7 | Not Reported | |
| Dried Blood Spots (DBS) | LC-MS/MS | Method considered free from significant relative matrix effects (RSD 3.0%). | Method considered free from significant relative matrix effects for LTG-N2-GLU (RSD 1.8%). | |
| Human Saliva | Not specified | Saliva is suggested as an alternative matrix to plasma, implying manageable matrix effects. | Not Reported | |
| Human Urine | Micellar Electrokinetic Capillary Chromatography | Good purification from matrix interference was achieved. | Not Reported |
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, RSD: Relative Standard Deviation
Experimental Protocols for Matrix Effect Evaluation
The assessment of matrix effects is a crucial component of bioanalytical method validation. Below are detailed methodologies commonly employed for evaluating the matrix effect of Lamotrigine in biological fluids.
Post-Extraction Spike Method
This is the most common approach to quantify matrix effects.
-
Objective: To determine the effect of co-eluting matrix components on the ionization of the analyte.
-
Procedure:
-
Sample Preparation: Blank biological matrix (e.g., plasma, saliva) from at least six different sources is processed using the intended extraction procedure (e.g., protein precipitation, solid-phase extraction, liquid-liquid extraction).
-
Spiking: The extracted blank matrix is then spiked with the analyte (Lamotrigine) and the internal standard (IS) at low, medium, and high concentrations.
-
Neat Solution Preparation: A neat solution of the analyte and IS is prepared in the reconstitution solvent at the same concentrations as the spiked samples.
-
Analysis: Both sets of samples (post-extraction spiked and neat solutions) are analyzed using the LC-MS/MS method.
-
Calculation: The matrix effect is calculated as the ratio of the peak area of the analyte in the post-extraction spiked sample to the peak area of the analyte in the neat solution, multiplied by 100.
-
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
-
-
Internal Standard Normalized Matrix Effect: To evaluate the effectiveness of the internal standard in compensating for matrix effects, the ratio of the analyte peak area to the IS peak area is used.
-
IS-Normalized ME (%) = ( (Analyte Peak Area in Spiked Extract / IS Peak Area in Spiked Extract) / (Analyte Peak Area in Neat Solution / IS Peak Area in Neat Solution) ) x 100
-
-
Relative Matrix Effect Assessment using Calibration Curve Slopes
This method assesses the variability of the matrix effect between different sources of the biological fluid.
-
Objective: To evaluate if the matrix effect is consistent across different lots of the biological matrix.
-
Procedure:
-
Matrix Lots: At least five different lots of the blank biological matrix are selected.
-
Calibration Curves: A calibration curve is prepared in each lot of the matrix.
-
Analysis: The calibration curves are analyzed, and the slopes are determined by linear regression.
-
Calculation: The relative standard deviation (RSD) of the slopes is calculated. A low RSD (typically <4%) indicates that the method is free from significant relative matrix effects.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the evaluation of matrix effects in the analysis of Lamotrigine.
References
- 1. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Lamotrigine, Oxcarbazepine, Lacosamide, and Topiramate in Rat Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lamotrigine-13C,d3: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of isotopically labeled compounds like Lamotrigine-13C,d3 is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural, step-by-step approach to ensure the safe and compliant disposal of this compound, safeguarding both laboratory personnel and the environment.
The key consideration for the disposal of this compound is its chemical toxicity rather than any radiological hazard. The isotopes Carbon-13 and Deuterium (d3) are stable and not radioactive.[1][2][] Therefore, disposal procedures should align with guidelines for hazardous chemical waste.
Hazard Profile and Safety Data
Lamotrigine is classified as toxic if swallowed and may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[4] The following table summarizes key toxicological and physical data for Lamotrigine.
| Property | Data | Reference |
| Acute Oral Toxicity | LD50: 205 mg/kg (Rat) | --INVALID-LINK--[5] |
| Physical State | Solid (White to off-white powder) | --INVALID-LINK-- |
| Water Solubility | 0.17 g/L | --INVALID-LINK-- |
| Melting Point | 216 - 218 °C (421 - 424 °F) | --INVALID-LINK-- |
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must adhere to institutional, local, and national regulations for hazardous chemical waste. The following protocol outlines the necessary steps for proper disposal.
1. Waste Segregation and Collection:
-
Solid Waste (Unused Compound):
-
Collect any unused this compound powder in a designated, sealed, and clearly labeled hazardous chemical waste container.
-
Avoid creating airborne dust during transfer.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous chemical waste container.
-
Do not mix with incompatible waste streams.
-
-
Contaminated Labware and Personal Protective Equipment (PPE):
-
Dispose of all contaminated disposable materials, such as gloves, wipes, and weighing boats, in a designated chemical waste container.
-
-
Sharps:
-
Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also rated for hazardous chemical waste.
-
2. Container Management:
-
Compatibility: Containers must be chemically compatible with Lamotrigine and any solvents used.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic"). The solvent and approximate concentration should also be indicated for liquid waste.
-
Closure: Containers must be kept securely closed except when adding waste to prevent leaks or the escape of vapors.
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) at or near the point of generation. The SAA should be in a well-ventilated area and have secondary containment to prevent spills.
3. Disposal of Empty Containers:
-
A container that held this compound can be disposed of as regular trash only after it has been triple-rinsed with a suitable solvent capable of removing the compound.
-
The rinsate from the triple rinse must be collected and disposed of as hazardous liquid waste.
-
Before disposal, all hazardous chemical labels on the empty container must be defaced or removed.
4. Requesting Waste Pickup:
-
Follow your institution's specific procedures for requesting the pickup of hazardous waste. This typically involves submitting an online request form.
-
Waste should be picked up regularly to avoid exceeding storage time limits, which are often around six to twelve months.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for this compound waste disposal.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, maintaining a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and clarification on disposal policies.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
